molecular formula C11H14Cl2N2O2 B134144 N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide CAS No. 344443-16-9

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

货号: B134144
CAS 编号: 344443-16-9
分子量: 277.14 g/mol
InChI 键: IYGPXILYSHJRMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a useful research compound. Its molecular formula is C11H14Cl2N2O2 and its molecular weight is 277.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2/c1-7(11(16)15-6-5-14)17-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPXILYSHJRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN)OC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524944
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344443-16-9
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344443169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl-2-(2,6-dichlorophenoxy)) propanamide Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT24TXU38S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide CAS 344443-16-9 material safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for qualified professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a supplier. Users should always consult the primary SDS for the most accurate and up-to-date information and perform their own risk assessments before handling this chemical.

Introduction

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a chemical compound identified with CAS number 344443-16-9.[1] Structurally, it is a derivative of propanamide and is also known as a metabolite of Lofexidine.[1][2] Given its classification as an acutely toxic substance, a thorough understanding of its hazard profile and adherence to stringent safety protocols are imperative for the protection of laboratory personnel and the environment. This guide synthesizes available data to provide a framework for its safe handling, storage, and emergency response.

Chemical Identification and Physicochemical Properties

PropertyValueSource
IUPAC Name N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamidePubChem
CAS Number 344443-16-9PubChem[1]
Molecular Formula C₁₁H₁₄Cl₂N₂O₂PubChem[1]
Molecular Weight 277.14 g/mol PubChem[1]
Appearance Dark-Red Oil (Note: some sources may vary)SRD Pharma[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl AcetateSRD Pharma[3]

Hazard Identification and GHS Classification

The primary and most critical information for safe handling is the hazard classification. According to the European Chemicals Agency (ECHA) C&L Inventory, this substance is classified as acutely toxic.[1]

GHS Classification:

  • Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed)[1]

  • Acute Toxicity, Dermal: Category 3 (H311: Toxic in contact with skin)[1]

  • Acute Toxicity, Inhalation: Category 3 (H331: Toxic if inhaled)[1]

Signal Word: Danger [1]

Hazard Pictograms:

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H331: Toxic if inhaled.[1]

Precautionary Statements: A comprehensive list of precautionary statements includes: P261, P262, P264, P270, P271, P280, P301+P316, P302+P352, P304+P340, P316, P321, P330, P361+P364, P403+P233, P405, and P501.[1] These statements form the basis for the specific handling and emergency protocols outlined in the subsequent sections of this guide.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial when working with highly toxic compounds. The following diagram illustrates a logical workflow for managing the risks associated with N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

RiskAssessmentWorkflow Risk Assessment and Control Workflow for Acutely Toxic Compounds A 1. Identification CAS: 344443-16-9 GHS: Acute Tox. 3 B 2. Hazard Evaluation - Toxic if swallowed - Toxic in contact with skin - Toxic if inhaled A->B Identify Hazards C 3. Exposure Scenario Assessment - Weighing and transfer - Dissolution - Reaction workup B->C Assess Potential Exposure D 4. Engineering Controls - Certified Chemical Fume Hood - Ventilated Enclosure C->D Implement Primary Controls E 5. Personal Protective Equipment (PPE) - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles/Face Shield - Respirator (if needed) D->E Implement Secondary Controls F 6. Safe Work Procedures - Develop & Follow SOPs - Minimize quantities - Designate work area E->F Define Safe Practices G 7. Emergency Preparedness - Spill Kit - Eyewash/Safety Shower - First Aid Procedures - Emergency Contacts F->G Prepare for Emergencies H 8. Waste Disposal - Segregated Hazardous Waste - Proper Labeling F->H Manage Waste I 9. Review and Refine - Periodically review procedures - Incident analysis G->I Continuous Improvement H->I Continuous Improvement

Caption: Logical workflow for risk assessment and control.

Exposure Controls and Personal Protection

Given the high acute toxicity via all major routes of exposure, stringent control measures are required.

Engineering Controls:

  • Primary Containment: All work involving the handling of solid or solutions of this compound must be conducted in a properly functioning and certified chemical fume hood. For weighing and handling of the solid material, a ventilated balance enclosure or powder containment hood is recommended to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust ventilation.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[6]

  • Skin Protection:

    • Gloves: Wear double-layered chemical-resistant gloves, such as nitrile or neoprene. Check manufacturer's data for breakthrough times. Dispose of gloves immediately after handling and wash hands thoroughly.[7]

    • Lab Coat: A buttoned, full-sleeved lab coat is required. A chemically resistant apron may be necessary for larger quantities.

  • Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by engineering means (e.g., during a spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] Respirator use must be in accordance with a formal respiratory protection program.

First-Aid Measures

Immediate action is critical in case of exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

  • General Advice: Move the victim to fresh air. Call a poison control center or doctor for treatment advice.[8] Provide the SDS or this guide to the medical professional.

  • If Inhaled: Move person to fresh air. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for 15-20 minutes. Seek immediate medical attention.[7][8]

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[4][8]

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[9] Rinse mouth with water. Do NOT induce vomiting.[4][7] Never give anything by mouth to an unconscious person.

Fire-Fighting and Accidental Release Measures

While specific data on fire and reactivity are limited, general principles for organic compounds should be followed.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate PPE as described in Section 4.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Clean-up:

    • Small Spills (Solid): Gently sweep up and place in a suitable, closed container for disposal. Avoid creating dust.

    • Small Spills (Liquid): Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.

    • Large Spills: Contact emergency services and the institutional safety office.

Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe dust or vapors.[4]

  • Use only in a chemical fume hood.[4]

  • Wash hands thoroughly after handling.[8]

  • Designate a specific area in the lab for working with this compound and clearly label it.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4][8]

  • Store locked up.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this specific compound are not widely available. The GHS classification is based on notifications to the ECHA C&L Inventory and indicates high acute toxicity.

  • Acute Toxicity: Toxic by oral, dermal, and inhalation routes.[1]

  • Other Toxicological Effects: No specific information is available regarding skin/eye irritation, sensitization, carcinogenicity, mutagenicity, or reproductive toxicity.[10] In the absence of data, this compound should be handled as if it may have other unknown toxic properties.

  • Ecological Information: No data is available on the ecotoxicity of this compound. It should be handled in a manner that prevents its release into the environment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of in accordance with federal, state, and local environmental regulations.

  • Do not dispose of down the drain or with general laboratory trash.

  • Containers should be triple-rinsed (if appropriate) and disposed of as hazardous waste.

References

  • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide - PubChem. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Dow AgroSciences. Dow AgroSciences S.A.S.
  • Material Safety Data Sheet - Spectrum Chemical. Spectrum Chemical.
  • SAFETY DATA SHEET - PBI Gordon Corporation.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Ragan and Massey, Inc. Ragan and Massey, Inc.
  • N-(2-Aminoethyl)propanamide - PubChem. National Center for Biotechnology Information. [Link]

  • N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C11H14Cl2N2O2) - PubChemLite. PubChemLite. [Link]

  • N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • MATERIAL SAFETY D
  • Material Safety Data Sheet - 2-Aminoethyl hydrogen sulf

Sources

An In-Depth Technical Guide to the Pharmacokinetics of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide in Mammalian Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive technical overview of the essential pharmacokinetic (PK) studies for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a compound identified as a metabolite of Lofexidine.[1][2] While direct, extensive pharmacokinetic data for this specific metabolite is not publicly available, this document establishes a robust framework for its investigation. By leveraging established principles of preclinical drug metabolism and pharmacokinetics (DMPK) and drawing parallels from structurally related dichlorophenoxy compounds, we outline the necessary steps to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] This guide serves as a foundational blueprint for designing and executing the pivotal in-vivo and in-vitro experiments required for regulatory submission and clinical trial advancement.[5][6]

Introduction: The Critical Role of Pharmacokinetics

Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development.[3] It provides the quantitative data necessary to determine dosing regimens, predict potential drug-drug interactions, and establish a compound's safety and efficacy profile.[5] For N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, understanding its PK profile is paramount to assessing its potential biological activity and safety. Preclinical PK studies are designed to provide clear guidance for clinical trials, including the optimal route of administration and dosage.[3]

Physicochemical Properties and Predicted Profile

Before embarking on extensive in-vivo studies, a preliminary assessment of the compound's physicochemical properties is essential. These characteristics are strong predictors of its pharmacokinetic behavior.

PropertyPredicted Value/InformationSourceImplication for Pharmacokinetics
Molecular Formula C₁₁H₁₄Cl₂N₂O₂[1]Foundational for all calculations.
Molecular Weight 277.14 g/mol [2]Influences diffusion and transport across membranes.
XLogP3 1.8[2]Indicates moderate lipophilicity, suggesting a potential for good absorption and distribution into tissues, but not excessive partitioning into fat.
Hydrogen Bond Donors 2[2]Can influence solubility and interactions with transporters and metabolic enzymes.
Hydrogen Bond Acceptors 4[2]Can influence solubility and interactions with transporters and metabolic enzymes.
GHS Hazard Class Toxic if swallowed, in contact with skin, or if inhaled.[2]Requires stringent safety protocols during handling and administration in all experimental settings.

Preclinical Study Design: A Strategic Approach

A well-designed preclinical program is crucial for generating meaningful and regulatory-compliant data.[5] The selection of animal models, dose levels, and administration routes must be scientifically justified.

Mammalian Model Selection
  • Rodent Model (Rat): The Sprague-Dawley or Wistar rat is often the initial model of choice for PK screening due to its well-characterized physiology, historical data availability, and cost-effectiveness. Their metabolic pathways, while not identical, often provide a reasonable prediction for human metabolism.[7]

  • Non-Rodent Model (Beagle Dog or Cynomolgus Monkey): Regulatory agencies often require data from a second, non-rodent species to assess interspecies variability.[8] The choice depends on which species' metabolic profile more closely resembles that of humans, which can be determined through preliminary in-vitro studies using hepatocytes from different species.[7]

Scientist's Note: The decision to use rats as the primary model is based on their utility in providing foundational ADME data efficiently. Data from a second species, like dogs, becomes critical for confirming these findings and providing a more robust data package for IND submission.[5]

Dose Formulation and Administration
  • Formulation: The compound must be dissolved or suspended in a vehicle that is safe for the chosen route of administration and ensures complete bioavailability for intravenous doses. Common vehicles include saline, polyethylene glycol (PEG), or a combination of solvents.

  • Routes of Administration:

    • Intravenous (IV) Bolus: Essential for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t½) in the absence of absorption variables.[3]

    • Oral Gavage (PO): Critical for assessing oral bioavailability (F%), the fraction of the drug that reaches systemic circulation. This route mimics the intended clinical route for many drugs.[9]

In-Vivo Experimental Workflow: A Step-by-Step Protocol

This section details a standardized protocol for a single-dose pharmacokinetic study in rats.

Animal Preparation and Dosing
  • Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least 3-5 days.

  • Fasting: Animals are fasted overnight (approx. 12 hours) before dosing to minimize variability in oral absorption. Water is provided ad libitum.

  • Catheterization (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein is performed a day prior to the study to reduce stress during collection.

  • Dose Administration:

    • IV Group: The formulated compound is administered as a single bolus injection via the tail vein.

    • PO Group: The formulation is administered via oral gavage using a suitable gavage needle.

Sample Collection
  • Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at specific time points.

  • Time Points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.

  • Storage: Plasma samples are transferred to labeled tubes and stored at -80°C until analysis.

Experimental Workflow Diagram

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase acclimatize Animal Acclimatization dosing Dose Administration (IV & PO) acclimatize->dosing centrifuge Plasma Separation (Centrifugation) sampling Serial Blood Sampling dosing->sampling sampling->centrifuge pk_calc PK Parameter Calculation extraction Sample Preparation (e.g., SPE, LLE) analysis LC-MS/MS Analysis extraction->analysis analysis->pk_calc report Reporting pk_calc->report

Caption: Standard preclinical pharmacokinetic study workflow.

Bioanalytical Methodology: Quantifying the Compound

Accurate quantification of the analyte in biological matrices is non-negotiable.[10] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[10][11]

Method Development and Validation
  • Sample Preparation: This is a critical step to remove interfering substances from the plasma matrix.[12] Common techniques include:

    • Protein Precipitation (PPT): A rapid method where a solvent like acetonitrile is used to crash out proteins.

    • Liquid-Liquid Extraction (LLE): Separates the drug based on its partition between two immiscible liquids.

    • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte.[13]

  • Chromatography: A reverse-phase C18 column is typically used to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.

  • Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters like accuracy, precision, linearity, selectivity, and stability.[10][13]

Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like WinNonlin.[9]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate of absorption and is a key parameter for safety assessment.[14]
Tmax Time to reach Cmax.Provides information on the rate of absorption.[14]
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point.Represents the total drug exposure over time.[14]
AUC (0-inf) Area under the curve extrapolated to infinity.A more complete measure of total drug exposure.
Terminal half-life.The time required for the plasma concentration to decrease by half; determines dosing interval.[3]
CL Clearance.The volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
F% Bioavailability (for PO dose).The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[14]

Metabolism and Excretion: The Fate of the Compound

Understanding how a compound is metabolized is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites.[15]

Predicted Metabolic Pathways

Given its structure, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is likely to undergo several metabolic transformations:

  • Hydrolysis: The amide bond is susceptible to hydrolysis by amidases or esterases, which would cleave the molecule into 2-(2,6-dichlorophenoxy)propanoic acid and ethylenediamine.[15]

  • Oxidation: The aromatic ring is a potential site for hydroxylation mediated by Cytochrome P450 (CYP) enzymes. The specific isozymes involved (e.g., CYP3A4, CYP2D6) would need to be identified using in-vitro systems like human liver microsomes.

  • Conjugation: Hydroxylated metabolites or the primary amine can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Diagram of Potential Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(2-Aminoethyl)-2-(2,6- dichlorophenoxy)propanamide Hydrolysis_Prod 2-(2,6-dichlorophenoxy)propanoic acid + Ethylenediamine Parent->Hydrolysis_Prod Amidase/ Esterase Oxidation_Prod Hydroxylated Metabolite Parent->Oxidation_Prod CYP450 (e.g., CYP3A4) Conjugate_Prod Glucuronide / Sulfate Conjugate Oxidation_Prod->Conjugate_Prod UGTs/SULTs

Caption: Predicted metabolic pathways for the compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to defining the pharmacokinetic profile of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. The successful execution of these studies will provide a robust data package to understand the compound's ADME properties, support its safety assessment, and enable rational dose selection for first-in-human clinical trials.[6] The insights gained are fundamental to navigating the complex path of drug development and are a prerequisite for any investigational new drug (IND) application.[5]

References

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024, August 1). Vertex AI Search.
  • Oxidative stress in ventral prostate, ovary, and breast by 2,4-dichlorophenoxyacetic acid in pre- and postnatal exposed r
  • N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE. (n.d.). Inxight Drugs.
  • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. (n.d.). SRD Pharma.
  • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. (n.d.). PubChem.
  • Current development of bioanalytical sample preparation techniques in pharmaceuticals. (2025, October 31). ScienceDirect.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Bioanalytical Methods: Principles, Techniques, and Applications in Drug Analysis. (2025, December 27). TSI Journals.
  • General Considerations for Preclinical Studies Submissions. (2024, March 27). Saudi Food and Drug Authority.
  • What is a typical workflow in preclinical pharmacokinetics?. (2025, May 29).
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PROPOFOL IN K3EDTA HUMAN PLASMA BY USING LC-ESI-MS/MS. (n.d.).
  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
  • A Pharmacokinetic Study of Antimalarial 3,5-diaryl-2-aminopyridine Derivatives. (n.d.). Inventi Impact: Pharmacokinetics & Pharmacodynamics.
  • Bioanalytical strategy used in development of pharmacokinetic (PK) methods that support biosimilar programs. (n.d.). PMC.
  • Metabolism of propanil in vivo, including the clinical toxicity associated with each metabolite. (n.d.).
  • The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)
  • Evaluation of the Pharmacokinetic Features and Tissue Distribution of the Potent Nonnucleoside Inhibitor of HIV-1 Reverse Transcriptase, N-[2-(2-fluorophenethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-240) With an Analytical HPLC Method. (n.d.). PubMed.

Sources

Structural Pharmacology and Metabolic Fate of Lofexidine: The Role of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide at Alpha-2 Receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the pharmacotherapy of opioid withdrawal, lofexidine (Lucemyra) serves as a critical, centrally acting α2​ -adrenergic receptor agonist[1]. However, understanding the drug's full pharmacokinetic profile requires a deep dive into its primary biotransformation products. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is the major ring-opened metabolite of lofexidine[2]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural pharmacology of this specific metabolite, explaining the causality behind its lack of receptor activity, detailing its CYP450-driven formation, and providing a self-validating analytical protocol for its isolation in clinical and quality control settings.

Mechanistic Deactivation at the α2​ -Receptor

To understand the mechanism of action—or more accurately, the mechanistic deactivation—of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide at α2​ -adrenergic receptors, we must analyze the structural prerequisites for receptor agonism.

The α2A​ -adrenergic receptor features a highly conserved orthosteric binding pocket within its transmembrane helices. Agonism requires two rigid structural pillars:

  • A lipophilic aromatic ring (the 2,6-dichlorophenyl group) that engages in π−π stacking with the Phe390 residue.

  • A conformationally restricted basic nitrogen (the intact imidazoline ring of lofexidine) that forms a critical, high-affinity salt bridge with the Asp113 residue in Transmembrane Domain 3 (TM3).

The Causality of Inactivity: When hepatic enzymes catalyze the hydrolysis and opening of lofexidine's imidazoline ring, it forms N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide[2]. This biotransformation abolishes the structural rigidity of the pharmacophore. The newly formed linear, flexible aminoethyl chain suffers a massive entropic penalty upon entering the receptor pocket. It fails to properly anchor to Asp113, and consequently, cannot induce the inward shift of Transmembrane Domains 5 and 6 required to activate the inhibitory G-protein ( Gi​/Go​ ) complex. Therefore, this metabolite acts as a pharmacologically inactive bystander at the α2​ -receptor, exerting no suppression on norepinephrine release[2].

CYP450-Mediated Biotransformation Pathway

The conversion of the active drug to this inactive propanamide derivative is primarily driven by hepatic first-pass metabolism, which clears approximately 30% of the administered dose before systemic circulation[1].

The primary catalyst is CYP2D6 , with minor contributions from CYP1A2 and CYP2C19[1]. These cytochrome P450 enzymes facilitate the initial hydroxylation of the imidazoline ring, leading to its rapid hydrolytic cleavage. The resulting N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is further deamidated into completely inert byproducts, such as 2-(2,6-dichlorophenoxy) propionic acid and 2,6-dichlorophenol, which are subsequently cleared via renal excretion[2].

Pathway Lof Lofexidine (Active α2 Agonist) CYP CYP2D6 / CYP1A2 Hydroxylation Lof->CYP Hepatic First-Pass Metab N-(2-Aminoethyl)-2-(2,6- dichlorophenoxy)propanamide (Inactive) CYP->Metab Imidazoline Ring Opening Degrad Deamidation Products Metab->Degrad Renal Clearance

Fig 1: CYP450-mediated ring-opening of lofexidine to its inactive propanamide metabolite.

Quantitative Pharmacokinetic Profile

Understanding the physicochemical shift between the parent drug and the metabolite is vital for predicting drug-drug interactions and designing extraction protocols. The addition of H2​O (+18.01 Da) during ring-opening significantly alters the molecule's polarity[3].

Table 1: Comparative Pharmacological and Analytical Profile

ParameterLofexidine (Parent Drug)N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Pharmacological Status Active α2​ -Adrenergic AgonistInactive Metabolite / Degradation Impurity
Target Affinity ( Ki​ ) 7.6 nM (Rat cerebral cortex)[4]Negligible (Loss of rigid pharmacophore)
Molecular Weight 259.13 g/mol [5]277.14 g/mol [3]
LogP (Hydrophobicity) ~2.6~1.8 (Increased polarity due to ring opening)
Primary Elimination Hepatic biotransformation[2]Renal excretion (as inactive conjugates)[1]

Self-Validating LC-MS/MS Protocol for Metabolite Isolation

For researchers conducting pharmacokinetic profiling or forced degradation quality control (QC), separating the active lofexidine from its ring-opened propanamide impurity is critical. The following protocol is engineered for absolute structural confirmation, utilizing causality-driven chromatographic principles based on established degradation studies[5].

Step 1: Matrix Preparation & Internal Standardization
  • Action: Aliquot 100 µL of plasma (or stability sample) into a microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., Lofexidine- d4​ ).

  • Causality: The internal standard creates a self-validating system. Because the metabolite and parent drug ionize differently, the heavy isotope corrects for matrix-induced ion suppression in the mass spectrometer, ensuring quantitative trustworthiness.

  • Action: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant.

  • Causality: ACN rapidly denatures and precipitates plasma proteins while maintaining the solubility of both the lipophilic parent and the highly polar ring-opened metabolite.

Step 2: Chromatographic Separation
  • Column: Waters Symmetry C18 (150 × 4.6 mm, 3.5 µm)[5].

  • Mobile Phase: Isocratic elution using Water:Acetonitrile (75:25, v/v)[5]. Flow rate at 0.8 mL/min.

  • Causality: The C18 stationary phase provides optimal hydrophobic retention for the 2,6-dichlorophenoxy moiety. The precise 75% aqueous ratio is mandatory; it forces the retention of the polar primary amine of the ring-opened metabolite, preventing it from eluting in the void volume. Concurrently, the 25% organic modifier is sufficient to elute the intact lofexidine without excessive peak tailing.

Step 3: Mass Spectrometry (ESI+ MRM) Detection
  • Action: Utilize Electrospray Ionization in positive mode (ESI+).

  • Transitions:

    • Lofexidine: m/z 259.1 Product ions[5].

    • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide: m/z 277.1 Product ions[3].

  • Causality: The +18 Da mass shift directly corresponds to the hydrolytic ring-opening of the imidazoline structure. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions ensures absolute structural confirmation even if chromatographic resolution degrades over the lifespan of the column.

Clinical Implications in Drug Development

The metabolic conversion to N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is not just an analytical curiosity; it has profound clinical implications. Because this pathway is heavily reliant on CYP2D6[1], patients who are CYP2D6 "poor metabolizers" will exhibit significantly reduced formation of this inactive metabolite. Consequently, the active parent drug accumulates, increasing the area under the curve (AUC) and elevating the risk of severe α2​ -mediated adverse events, such as orthostatic hypotension, bradycardia, and QT interval prolongation[1].

Drug developers must account for this by ensuring that co-administration of lofexidine with strong CYP2D6 inhibitors (e.g., paroxetine) triggers mandatory dosage reductions to prevent toxicity[1]. Tracking the plasma concentrations of the inactive propanamide metabolite serves as a highly accurate biomarker for in vivo CYP2D6 activity during clinical trials.

References

  • Title: N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | CID 13177851 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Lofexidine | CID 30668 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: LUCEMYRA (lofexidine) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Separation and Identification of Forced Degradation Products of Lofexidine by Using LC-MS/MS Source: Asian Journal of Pharmaceutical and Clinical Research (via ResearchGate) URL: [Link]

Sources

identifying N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as a lofexidine synthesis impurity

Author: BenchChem Technical Support Team. Date: March 2026

Identifying N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as a Lofexidine Synthesis Impurity: A Comprehensive Analytical Guide

The Analytical Imperative in Lofexidine Synthesis

Lofexidine (marketed under the brand name Lucemyra) is a centrally acting, highly selective α2-adrenergic receptor agonist utilized primarily to mitigate the acute physical symptoms of opioid withdrawal. Structurally, lofexidine is an imidazoline derivative: 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole.

During the synthesis, formulation, and shelf-life storage of lofexidine, the active pharmaceutical ingredient (API) is highly susceptible to chemical degradation. The most critical degradation pathway is the nucleophilic ring-opening of the imidazoline moiety, which yields a primary acyclic amide impurity: N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9). Identifying and quantifying this specific impurity is a strict cGMP requirement, as its presence directly indicates API degradation and compromises therapeutic efficacy. Interestingly, this exact chemical hydrolysis mirrors the primary in vivo metabolic breakdown of lofexidine catalyzed by the CYP2D6 enzyme[1].

Mechanistic Pathway of Impurity Formation

The formation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is driven by the hydrolysis of the C=N bond within the imidazoline ring. This reaction is highly catalyzed by both acidic and alkaline environments.

  • Under Alkaline Conditions: Hydroxide ions ( OH− ) act as strong nucleophiles, directly attacking the electron-deficient carbon of the imidazoline ring.

  • Under Acidic Conditions: The imidazoline nitrogen is protonated, significantly increasing the electrophilicity of the adjacent carbon, thereby facilitating attack by ambient water molecules.

Both pathways result in the cleavage of the ring, yielding an amide linkage with a terminal primary amine.

G Lof Lofexidine (API) m/z 259 Hydrolysis Hydrolysis (Acid/Base/H2O) Lof->Hydrolysis Nucleophilic Attack Impurity N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide m/z 277 Hydrolysis->Impurity Imidazoline Ring Opening Degradation Further Cleavage (2,6-Dichlorophenol) Impurity->Degradation Deamidation

Mechanistic pathway of lofexidine degradation via imidazoline ring opening.

Experimental Protocols: Forced Degradation & Isolation

To accurately profile this impurity, a self-validating forced degradation framework must be employed. The following methodology ensures that the impurity is generated under controlled conditions for subsequent LC-MS/MS and NMR characterization, as supported by [2].

Step-by-Step Methodology:

  • Baseline Establishment (Self-Validation Check): Prepare a 1.0 mg/mL stock solution of lofexidine API in LC-MS grade water/acetonitrile. Inject this unstressed standard to confirm the absence of the m/z 277 peak, ensuring the impurity is not an artifact of the electrospray ionization (ESI) source.

  • Acidic Hydrolysis: Transfer 5 mL of the stock solution to a reaction vial. Add 5 mL of 0.1N HCl. Reflux the mixture at 70°C for 12 hours.

    • Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance of the 2,6-dichlorophenoxy group during protonation.

  • Alkaline Hydrolysis: In a separate vial, mix 5 mL of stock solution with 5 mL of 1N NaOH. Reflux at 70°C for 6 hours.

  • Reaction Quenching (Critical Step): Neutralize both stressed samples to pH 7.0 using 0.1N NaOH or 0.1N HCl, respectively.

    • Causality: Failing to quench the reaction will lead to secondary degradation (deamidation), breaking the impurity down further into 2,6-dichlorophenol and 2-(2,6-dichlorophenoxy)propionic acid, skewing quantitative recovery.

  • Filtration: Pass the neutralized solutions through a 0.22 μm PTFE syringe filter to remove any insoluble polymeric artifacts before injection.

Workflow Prep Sample Preparation (API + Stressor) Stress Forced Degradation (Acid/Base/Heat) Prep->Stress Initiate Neutralize Neutralization & Filtration (pH 7.0, 0.22μm) Stress->Neutralize Quench Reaction LCMS LC-MS/MS Analysis (Isocratic C18, ESI+) Neutralize->LCMS Inject Data Impurity Identification (m/z 277 confirmation) LCMS->Data Mass Spectra

Self-validating experimental workflow for lofexidine impurity profiling.

Analytical Strategy: LC-MS/MS and NMR Characterization

Identifying N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide requires orthogonal analytical techniques to confirm both mass and structural rearrangement[3].

LC-MS/MS Parameters
  • Column: Waters Symmetry C18 (150 × 4.6 mm, 3.5 μm).

    • Causality: The C18 stationary phase provides optimal hydrophobic retention for the lipophilic dichlorophenoxy moiety, while preventing the polar aminoethyl tail from causing peak tailing.

  • Mobile Phase: Isocratic elution using Water:Acetonitrile (75:25 v/v).

    • Causality: Isocratic conditions are deliberately chosen over gradient elution to prevent baseline drift and ensure highly reproducible retention times for polar degradants.

  • Mass Analysis (ESI+): Lofexidine exhibits an intact [M+H]+ precursor ion at m/z 259. The target ring-opened impurity, having incorporated a water molecule ( H2​O = 18 Da), will exhibit a distinct [M+H]+ peak at m/z 277 .

NMR Structural Confirmation

To unequivocally prove that the m/z 277 mass corresponds to the ring-opened amide rather than an isomeric artifact, NMR is utilized:

  • 13 C NMR: The imidazoline ring in lofexidine contains an amidine-like carbon that resonates at approximately ~160 ppm. Upon hydrolysis, this symmetry is broken. The spectrum of the impurity will show a distinct downfield shift to ~170-175 ppm, characteristic of a classic amide carbonyl carbon.

  • 1 H NMR: The spectrum will reveal the disappearance of the broad imidazoline -NH proton, replaced by a new primary amine ( −NH2​ ) signal and a secondary amide ( −CONH− ) proton.

Quantitative Data & Stability Profiling

The table below summarizes the yield and behavior of the N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide impurity under various ICH-mandated stress conditions[2].

Stress ConditionReagent / EnvironmentTemp / TimeLofexidine DegradationImpurity Yield
Acidic Hydrolysis 0.1N HCl70°C / 12hExtensiveHigh
Alkaline Hydrolysis 1N NaOH70°C / 6hExtensiveHigh
Neutral Hydrolysis LC-MS Grade Water70°C / 24hMinimalLow
Oxidative Stress 3% H2​O2​ RT / 24hExtensiveN/A (Different Pathway)
Thermal Stress Solid State105°C / 24hMinimalNone

Table 1: Forced degradation stability profile of Lofexidine API and the relative yield of the ring-opened impurity.

Regulatory & Quality Control Implications

Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.10% must be structurally identified and toxicologically qualified. Because N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide forms readily in the presence of ambient moisture over time (if improperly formulated) or during harsh synthetic workups, continuous monitoring via validated LC-MS/MS methods is a non-negotiable cGMP requirement[4]. Formulators must ensure that excipients used in the final dosage form do not create localized micro-environments of high or low pH that could catalyze this ring-opening pathway over the drug's shelf life.

References

  • PubChem . "Lofexidine - CID 30668". National Center for Biotechnology Information. URL:[Link]

  • Mastanamma, S.K., et al. "Separation and Identification of Forced Degradation Products of Lofexidine by Using LC-MS/MS". Asian Journal of Pharmaceutical and Clinical Research, 2022. URL:[Link]

  • Pharmaffiliates . "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide - CAS 344443-16-9". Pharmaffiliates Reference Standards. URL: [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Determination of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug development and chemical research. A fundamental aspect of this characterization is the unambiguous determination of a compound's molecular weight and exact mass. This guide provides a comprehensive technical overview of the principles and practices for determining these critical parameters for the compound N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. We will delve into the theoretical calculations that differentiate average molecular weight from monoisotopic (exact) mass and present a field-proven, self-validating experimental workflow using High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of mass determination methodologies, from foundational theory to practical application and data interpretation.

Introduction: The Critical Role of Mass in Compound Identification

In the journey from discovery to application, a molecule's identity must be unequivocally established. The molecular weight and exact mass are primary identifiers that confirm the elemental composition of a synthesized or isolated compound. While often used interchangeably, these terms describe distinct physical properties.

  • Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is calculated using the standard atomic weights found on the periodic table and is typically expressed in atomic mass units (amu) or Daltons (Da).[1][2]

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] This value is crucial for high-resolution mass spectrometry, which can distinguish between compounds with the same nominal mass but different elemental formulas.[4][5]

For N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a compound with the molecular formula C₁₁H₁₄Cl₂N₂O₂ , precise mass determination is essential to confirm its synthesis and purity, forming the basis for all subsequent biological and pharmacological evaluation.[6][7]

Section 1: Theoretical Mass Determination

The first step in confirming a molecule's identity is to calculate its theoretical mass values based on its elemental formula.

Derivation of the Molecular Formula

The systematic name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide defines a unique chemical structure from which the molecular formula is derived:

  • Propanamide core with a 2-(2,6-dichlorophenoxy) group: C₉H₇Cl₂O₂

  • N-(2-Aminoethyl) substituent: C₂H₇N₂

Combining these fragments yields the molecular formula C₁₁H₁₄Cl₂N₂O₂ .[6]

Calculation of Molecular Weight and Exact Mass

Using the derived formula, we can calculate the two key mass values. The distinction arises from the use of average atomic weights versus the masses of the most abundant isotopes.

ElementCountStandard Atomic Weight (amu)Subtotal (amu)Most Abundant IsotopeIsotopic Mass (Da)Subtotal (Da)
Carbon (C)1112.011132.121¹²C12.000000132.000000
Hydrogen (H)141.00814.112¹H1.00782514.109550
Chlorine (Cl)235.45370.906³⁵Cl34.96885369.937706
Nitrogen (N)214.00728.014¹⁴N14.00307428.006148
Oxygen (O)216.00032.000¹⁶O15.99491531.989830
Total 277.153 276.043234

Summary of Theoretical Mass Values:

  • Average Molecular Weight: 277.15 g/mol [8]

  • Monoisotopic (Exact) Mass: 276.04323 Da[6][9]

This calculated exact mass is the target value for experimental verification using high-resolution mass spectrometry.

Section 2: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the elemental composition of a compound by providing highly accurate mass measurements, often to within 5 parts per million (ppm).[4] Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) or ESI-Orbitrap are the gold standard for this purpose.[10]

Principle of Operation

The experimental workflow involves several key stages: sample introduction, ionization, mass analysis, and detection.

G cluster_LC Liquid Chromatography (LC) cluster_MS High-Resolution Mass Spectrometer LC_Column LC Column (Analyte Separation) ESI Electrospray Ionization (ESI) (Ion Generation) LC_Column->ESI Eluent Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Ions Detector Detector (Signal Acquisition) Analyzer->Detector Mass-Sorted Ions DataSystem Data System (Mass Spectrum Generation) Detector->DataSystem Electrical Signal Sample Sample Injection Sample->LC_Column Mobile Phase

Fig. 1: LC-HRMS Experimental Workflow.
  • Liquid Chromatography (LC): The sample is first injected into an LC system to separate the analyte of interest from impurities, ensuring a clean signal for analysis.[11]

  • Ionization (Electrospray Ionization - ESI): As the analyte elutes from the LC column, it enters the ESI source. A high voltage is applied to the liquid, creating a fine spray of charged droplets.[12] The solvent evaporates, ultimately transferring charge to the analyte molecule to form gas-phase ions (e.g., [M+H]⁺).[13][14]

  • Mass Analysis: These ions are then guided into the mass analyzer.

    • Time-of-Flight (TOF): Ions are accelerated by an electric field into a field-free drift tube.[15] Lighter ions travel faster and reach the detector first, allowing for mass separation based on flight time.

    • Orbitrap: Ions are trapped in an electrostatic field and oscillate around a central electrode.[16][17] The frequency of oscillation is directly related to their mass-to-charge ratio (m/z) and is detected as an image current.[18][19] This frequency is then converted into a high-resolution mass spectrum via a Fourier transform.[17]

  • Detection: The detector records the arrival time or oscillation frequency of the ions, generating a signal that is proportional to their abundance.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the accurate mass determination of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

1. Instrument Calibration and System Suitability:

  • Objective: To ensure the mass spectrometer is performing within specifications for mass accuracy and resolution.

  • Procedure:

    • Perform a routine instrument tuning and mass calibration according to the manufacturer's guidelines, using a certified calibration solution (e.g., Agilent Tune Mix, Pierce LTQ Velos ESI Positive Ion Calibration Solution).[20]

    • The calibration establishes a reliable relationship between the detected signal (time or frequency) and the m/z value.[21][22]

    • Analyze a system suitability standard (a known compound of similar mass) to verify that mass accuracy is within the acceptable range (typically < 5 ppm) before running experimental samples.[23]

2. Sample Preparation:

  • Objective: To prepare a clean, dilute sample suitable for LC-MS analysis.

  • Procedure:

    • Prepare a stock solution of the synthesized compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[24]

    • Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.[24]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[25]

    • Transfer the filtered sample to an appropriate autosampler vial.

3. LC-HRMS Data Acquisition:

  • Objective: To acquire high-resolution mass spectral data for the target analyte.

  • Procedure:

    • LC Method:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • MS Method (Positive ESI Mode):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Mass Range: m/z 100-500.

      • Resolution: Set to a high value (e.g., >70,000 for Orbitrap or >20,000 for Q-TOF).

      • Data Acquisition: Full scan mode.

      • Capillary Voltage: ~3.5-4.5 kV.

      • Source Temperature: Set according to instrument recommendations (e.g., 120-150 °C).

Section 3: Data Analysis and Interpretation

Mass Accuracy and Formula Confirmation

The primary goal of the analysis is to compare the experimentally measured mass with the theoretical exact mass. This is quantified by the mass error, calculated in parts per million (ppm).[26]

Formula for Mass Error (ppm):

[27]

For N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, the expected ion in positive ESI mode is the protonated molecule, [M+H]⁺.

  • Theoretical Exact Mass of [M+H]⁺: 276.04323 (M) + 1.007825 (H⁺) = 277.05106 Da

An experimentally measured mass within ± 5 ppm of this value provides high confidence in the assigned elemental formula, C₁₁H₁₅Cl₂N₂O₂⁺.[28]

ParameterValue
Molecular FormulaC₁₁H₁₄Cl₂N₂O₂
Ion Formula[C₁₁H₁₄Cl₂N₂O₂ + H]⁺
Theoretical Exact Mass (m/z)277.05106
Acceptable Measured Mass Range (± 5 ppm)277.04967 - 277.05245
The Signature of Chlorine: Isotopic Pattern Analysis

A key feature that provides definitive structural confirmation for this compound is its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), separated by approximately 2 Da.[29]

A molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for its molecular ion peak, with signals at M, M+2, and M+4.[30][31]

G xaxis xaxis 4,0! 4,0! xaxis->4,0! m/z yaxis yaxis 0,3.5! 0,3.5! yaxis->0,3.5! Relative Abundance 0, -0.2 M 2, -0.2 M+2 3.5, -0.2 M+4 M_peak M2_peak M4_peak 0, 3.2 100% 2, 2.15 ~65% 3.5, 0.5 ~10% 0,0! 0,0!->M_peak 2,0! 2,0!->M2_peak 3.5,0! 3.5,0!->M4_peak

Fig. 2: Expected Isotopic Pattern for a Dichloro-Compound.

The expected relative intensities for a dichloro-compound are approximately 100:65:10 for the M, M+2, and M+4 peaks, respectively.[32] Observing this distinct pattern in the mass spectrum provides extremely strong evidence for the presence of two chlorine atoms in the molecule, validating the proposed structure far beyond what mass accuracy alone can provide.

Conclusion

The determination of molecular weight and exact mass is a foundational requirement in chemical and pharmaceutical sciences. For N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a combination of theoretical calculation and rigorous experimental verification by LC-HRMS provides an unassailable confirmation of its elemental composition. By following a self-validating protocol that includes proper instrument calibration, meticulous sample preparation, and sophisticated data analysis—including both high mass accuracy and isotopic pattern matching—researchers can achieve the highest level of confidence in their compound's identity. This guide provides the necessary framework for scientists to apply these principles, ensuring data integrity and advancing their research with authoritative, trustworthy results.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Metabolomics Tools. (n.d.).
  • Wikipedia. (2024). Orbitrap.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.). Orbitrap LC-MS.
  • Save My Exams. (2025, January 8). High Resolution Mass Spectrometry. Edexcel International A Level (IAL) Chemistry Revision Notes 2018.
  • Moosmosis. (2023, January 12). Orbitrap Mass Spectrometry Explained. YouTube.
  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Quora. (2021, November 28). How does Orbitrap mass spectrometry work? How does it differ from other mass spectrometry instruments?.
  • Mass Spectrometry Research Facility. (n.d.).
  • Cociorva, O., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Chemistry.
  • Chemistry LibreTexts. (2022, July 3). Isotope Abundance.
  • Chemistry LibreTexts. (2020, May 30). Determination of the Molecular Formula by High Resolution Mass Spectrometry.
  • ResearchGate. (n.d.).
  • AAT Bioquest. (2023, June 27).
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry.
  • PubChem. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
  • Cheng, W. L., et al. (2023).
  • American Vacuum Society. (1993). Recommended Practice for the Calibration of Mass Spectrometers. AIP Publishing.
  • FAST ComTec. (n.d.). Electrospray Time-of-Flight Mass Spectrometry.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • IROA Technologies. (2026, January 15). Mass Spectrometry Standards for Reliable Analytical Results.
  • Opentrons. (n.d.).
  • SciSpace. (n.d.). Basics of mass spectrometry.
  • PubChemLite. (n.d.). N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C11H14Cl2N2O2).
  • Wikipedia. (2024).
  • LCGC International. (2019, August 6).
  • University of Warwick. (2021, January 26).
  • NCATS Inxight Drugs. (n.d.). N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE.
  • SRD Pharma. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
  • Shimadzu. (2019, April 10). On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS.
  • PubChem. (n.d.). N-(2-Aminoethyl)propanamide.
  • PubMed. (2004).
  • Agilent. (n.d.).
  • PubMed. (2011).
  • Fiehn Lab. (n.d.).
  • Omni Calculator. (n.d.).
  • WebQC. (n.d.).
  • Calculator.net. (n.d.).
  • Vulcanchem. (n.d.).
  • Selleckchem.com. (n.d.).

Sources

Methodological & Application

Application Note: A Strategic Approach to the Isolation and Characterization of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from Lofexidine API

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the isolation and characterization of the process-related impurity and potential degradant, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, from the lofexidine Active Pharmaceutical Ingredient (API). Lofexidine, an α2-adrenergic receptor agonist, is utilized for the mitigation of opioid withdrawal symptoms.[1] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product, necessitating their isolation and characterization as mandated by regulatory bodies such as the International Council on Harmonisation (ICH).[2] This guide details a systematic approach encompassing the development of a stability-indicating analytical HPLC method, its subsequent scaling to preparative high-performance liquid chromatography (prep-HPLC) for the isolation of the target impurity, and finally, the structural elucidation and purity confirmation of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a paramount concern.[1] Impurities can originate from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interactions with excipients in the final formulation.[3] Regulatory guidelines, such as ICH Q3A(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[2] The isolation of impurities is a critical step in this process, as it provides the pure substance required for definitive structural characterization and for conducting necessary safety and toxicological studies.

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a known metabolite of lofexidine and can also arise as a degradation product, particularly through hydrolysis of the imidazoline ring of the parent molecule. Its structural similarity to lofexidine presents a chromatographic challenge, necessitating the development of a highly selective separation method. This application note serves as a practical guide for researchers and scientists in the pharmaceutical industry to effectively isolate and characterize this and other similar impurities.

Strategic Workflow for Impurity Isolation

The isolation of a target impurity from a bulk API is a multi-step process that requires careful planning and execution. The workflow presented here is designed to be systematic and efficient, minimizing the consumption of valuable API and resources.

Impurity Isolation Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up & Isolation cluster_2 Phase 3: Characterization & Purity Assessment A Forced Degradation Studies B Analytical HPLC/UHPLC Method Development A->B Generate Impurity C Method Validation (Specificity) B->C Confirm Resolution D Method Scaling Calculations C->D Optimized Method E Preparative HPLC Run D->E Define Parameters F Fraction Collection E->F Isolate Target Peak G Post-Isolation Work-up F->G Collected Fractions H Purity Analysis (Analytical HPLC) G->H Assess Purity I Structural Elucidation (MS, NMR) H->I Confirm Identity

Figure 1: A schematic overview of the strategic workflow for the isolation and characterization of pharmaceutical impurities.

Phase 1: Analytical Method Development

The foundation of successful preparative chromatography is a robust and well-resolved analytical method. This phase focuses on developing a stability-indicating HPLC method capable of separating N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from lofexidine and other potential impurities.

Protocol: Forced Degradation of Lofexidine API

To generate the target impurity at a detectable level and to ensure the stability-indicating nature of the analytical method, forced degradation studies are performed.[4][5]

Objective: To intentionally degrade the lofexidine API under various stress conditions to generate degradation products, including the target amide impurity.

Materials:

  • Lofexidine HCl API

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of lofexidine HCl in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 4 hours. Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Dissolve 10 mg of lofexidine HCl in 10 mL of 0.1 M NaOH. Heat the solution at 80°C for 2 hours. Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Dissolve 10 mg of lofexidine HCl in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of solid lofexidine HCl in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of lofexidine HCl (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: For each stress condition, dilute the sample with the mobile phase to a final concentration of approximately 0.1 mg/mL of the initial lofexidine concentration.

Protocol: Analytical HPLC Method Development

Objective: To develop a gradient reversed-phase HPLC method that provides baseline separation of lofexidine and N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. A C18 column is a good starting point for moderately polar compounds like lofexidine and its impurities.[6]

Instrumentation and Conditions:

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection UV at 244 nm
Sample Diluent Water:Acetonitrile (80:20, v/v)

Rationale for Method Parameters:

  • C18 Stationary Phase: Provides good retention for the moderately non-polar lofexidine and its related substances.

  • Formic Acid in Mobile Phase: Improves peak shape and provides protons for positive ion mode mass spectrometry if LC-MS is used for peak tracking.

  • Gradient Elution: Necessary to resolve closely eluting impurities and to elute all components with good peak shapes in a reasonable time.

  • UV Detection at 244 nm: A suitable wavelength for the detection of lofexidine and its chromophoric impurities.

Phase 2: Preparative Scale-Up and Isolation

Once a robust analytical method is established, it can be scaled up for preparative chromatography. The goal is to maximize the loading of the API while maintaining the resolution of the target impurity.[7]

Protocol: Scaling from Analytical to Preparative HPLC

Objective: To calculate the appropriate parameters for the preparative HPLC method based on the optimized analytical method.

Calculations: The key to successful scaling is to maintain a constant linear velocity of the mobile phase and to adjust the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.[6][7]

  • Scaling Factor (SF): SF = (d_prep² / d_anal²)

    • Where d_prep is the internal diameter of the preparative column and d_anal is the internal diameter of the analytical column.

  • Preparative Flow Rate (F_prep): F_prep = F_anal × SF

  • Preparative Injection Volume (V_prep): V_prep = V_anal × SF

  • Gradient Time Adjustment: If the column lengths are different, the gradient time points should be adjusted proportionally: t_prep = t_anal × (L_prep / L_anal)

Example Scaling Calculation:

ParameterAnalyticalPreparative
Column Dimensions 2.1 mm ID x 100 mm L21.2 mm ID x 150 mm L
Flow Rate 0.3 mL/min30.5 mL/min
Injection Volume 5 µL508 µL
Gradient Duration 20 min30 min
Protocol: Preparative HPLC for Impurity Isolation

Objective: To isolate N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from the lofexidine API in sufficient quantity for characterization.

Instrumentation and Conditions:

ParameterRecommended Condition
Instrument Waters AutoPurification System or equivalent
Column XBridge Prep C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 30 mL/min
Column Temperature Ambient
Injection Volume Up to 1 mL (depending on sample concentration and loading study)
Detection UV at 244 nm
Sample Preparation Dissolve lofexidine HCl API in the initial mobile phase composition (Water:Acetonitrile, 90:10) at the highest possible concentration without causing precipitation. Filter through a 0.45 µm filter before injection.

Fraction Collection:

  • Set the fraction collector to trigger based on the UV signal of the target impurity peak, which is expected to elute just before the main lofexidine peak.

  • Collect the peak in multiple small fractions to ensure the highest purity in the central fractions.

  • Perform analytical HPLC on the collected fractions to identify those with the highest purity of the target impurity.

Preparative_HPLC_Workflow cluster_prep Preparative HPLC System Solvent Mobile Phase (A and B) Pump Prep Pump Solvent->Pump Injector Autosampler Pump->Injector Column Preparative Column (e.g., 21.2 x 150 mm) Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector Waste Waste Detector->Waste Non-target Eluent Fractions Fractions Collector->Fractions Collected Fractions of Impurity Sample Lofexidine API Solution Sample->Injector

Figure 2: A workflow diagram of a typical preparative HPLC system for impurity isolation.

Phase 3: Characterization and Purity Assessment

After isolation, the identity and purity of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide must be unequivocally confirmed.

Protocol: Post-Isolation Work-up

Objective: To remove the mobile phase solvents and concentrate the isolated impurity.

Procedure:

  • Pool the fractions containing the pure impurity as determined by analytical HPLC.

  • Remove the acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.

  • Freeze the remaining aqueous solution and lyophilize to obtain the impurity as a solid powder.

Protocol: Purity Assessment

Objective: To determine the purity of the isolated N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

Procedure:

  • Prepare a solution of the isolated solid in the analytical HPLC mobile phase.

  • Inject the solution into the analytical HPLC system developed in Phase 1.

  • Determine the purity by calculating the area percentage of the target impurity peak relative to all other peaks in the chromatogram. A purity of >95% is generally considered suitable for use as a reference standard.

Structural Elucidation

Objective: To confirm the chemical structure of the isolated impurity.

Techniques:

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Expected Results: An accurate mass measurement of the molecular ion ([M+H]⁺) should correspond to the calculated exact mass of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C₁₁H₁₅Cl₂N₂O₂⁺, calculated m/z 277.0505). Fragmentation analysis (MS/MS) should show characteristic losses, such as the loss of the aminoethyl group or cleavage of the amide bond, which can further confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: 400 MHz or higher NMR spectrometer.

    • ¹H NMR (in DMSO-d₆): Expected signals would include:

      • Aromatic protons of the dichlorophenoxy group.

      • A quartet and a doublet for the -CH(CH₃)- group.

      • Multiplets for the two methylene groups of the ethylenediamine moiety.

      • Amide and amine protons, which may be broad and exchangeable with D₂O.

    • ¹³C NMR: Will show the expected number of carbon signals corresponding to the structure.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Conclusion

This application note provides a detailed and systematic methodology for the successful isolation and characterization of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from lofexidine API. By following these protocols, pharmaceutical scientists can confidently generate high-purity impurity reference standards, which are essential for method validation, stability studies, and ensuring the overall quality and safety of the lofexidine drug product. The principles and techniques described herein are broadly applicable to the isolation of other pharmaceutical impurities.

References

  • Agilent Technologies. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Agilent Technologies. Scale-Up of Protein Separations from Analytical to Semipreparative HPLC. Retrieved from [Link]

  • Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, October). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Mastanamma, S. K., et al. (2022). Separation and identification of forced degradation products of lofexidine by using lc-ms/ms. ResearchGate. Retrieved from [Link]

  • Veeprho. Lofexidine Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. Lofexidine-impurities. Retrieved from [Link]

  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • YMC Co., Ltd. Strategy of method development for isolation/purification. Retrieved from [Link]

  • Chromatography Online. (2026, March 15). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • European Medicines Agency. Quality guidelines: impurities. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 3). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Journal of AOAC International. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. Retrieved from [Link]

  • PubChem. Lofexidine. Retrieved from [Link]

  • PubMed. (2008). Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis. Retrieved from [Link]

  • ResearchGate. LC/MS-MS data of lofexidine and its degradation products. Retrieved from [Link]

  • ClinicalTrials.gov. Open-Label, Safety Study of Lofexidine. Retrieved from [Link]

  • European Patent Office. (2022, October 12). CRYSTALLINE LOFEXIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Retrieved from [Link]

  • U.S. National Library of Medicine. Study Details | NCT03718065 | Impact of Lofexidine on Stress, Craving and Opioid Use. Retrieved from [Link]

  • Google Patents. (2022, October 12). CRYSTALLINE LOFEXIDINE HYDROCHLORIDE.
  • Agilent Technologies. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

Sources

solid-phase extraction of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solid-Phase Extraction of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from Biological Matrices

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, robust, and validated methodology for the extraction of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a key metabolite of Lofexidine, from complex biological matrices such as human plasma and urine.[1] Due to the compound's amphiphilic nature—possessing both hydrophobic and basic functionalities—a mixed-mode solid-phase extraction (SPE) strategy is employed. This approach leverages dual retention mechanisms (reversed-phase and ion exchange) to achieve superior sample cleanup, high recovery, and minimal matrix effects, making it ideal for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] The protocols herein are designed for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of this analyte for pharmacokinetic, toxicological, or clinical studies.

Introduction and Method Principle

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a molecule characterized by a dichlorinated aromatic ring, providing significant hydrophobicity (predicted XLogP ≈ 2.0), and a terminal primary amine on an ethylamide side-chain, which is basic and readily protonated.[1][5] The effective isolation of such a compound from intricate biological fluids like plasma or urine presents a significant analytical challenge.[6] These matrices are rich in endogenous interferences, including proteins, salts, and phospholipids, which can compromise analytical accuracy through ion suppression or enhancement in mass spectrometry-based assays.[6][7][8]

A simple reversed-phase SPE protocol might suffer from co-elution of hydrophobic matrix components, while a standard ion-exchange protocol could be compromised by endogenous ions.[9] Therefore, the optimal strategy is a Mixed-Mode Cation Exchange (MCX) SPE .

The Rationale for Mixed-Mode SPE:

Mixed-mode sorbents possess both hydrophobic (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups.[3][10] This dual functionality allows for a more selective and rigorous extraction process:

  • Analyte Retention: The sample is loaded under acidic conditions (pH < pKa of the primary amine). This ensures the amine is protonated (positively charged), allowing it to bind strongly to the negatively charged cation-exchange groups on the sorbent. Simultaneously, the hydrophobic portion of the analyte interacts with the reversed-phase backbone.[3]

  • Interference Removal: This strong, dual-mode retention permits the use of aggressive wash steps. An acidic aqueous wash removes polar interferences, while a strong organic wash (e.g., methanol or acetonitrile) removes non-polar, non-basic interferences like lipids and phospholipids, which are major sources of matrix effects.[3][6] The analyte remains bound via the powerful ion-exchange mechanism.

  • Selective Elution: The analyte is eluted by disrupting the ion-exchange interaction. This is achieved using a basic organic solvent (e.g., methanol with ammonium hydroxide). The high pH neutralizes the analyte's primary amine, breaking the ionic bond and allowing it to be eluted from the sorbent.[2][3]

This "bind-wash-elute" strategy results in a significantly cleaner extract, higher analyte recovery, and improved assay sensitivity and reproducibility compared to single-mode SPE methods.[2][11]

Sources

Application Note: A Guide to the Use of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper handling, preparation, and application of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as an analytical reference standard. As a known metabolite of Lofexidine, this compound is of significant interest in pharmacokinetic (PK), drug metabolism (DMPK), and impurity profiling studies[1][2][3]. This guide details validated protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirmatory Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by methodologies consistent with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance[4][5][6].

Introduction and Scientific Context

The integrity of quantitative analytical data is fundamentally reliant on the quality of the reference standards used.[7] N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a critical analyte in the pharmaceutical development landscape, primarily recognized as a metabolite of Lofexidine, a non-opiate alpha-2 adrenergic receptor agonist. Its accurate quantification in biological matrices is essential for characterizing the metabolic fate and pharmacokinetic profile of the parent drug. Furthermore, as a potential process-related impurity or degradant, its control is vital for ensuring the safety and efficacy of the final drug product.

The objective of this application note is to provide a robust framework for utilizing N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as a reference standard. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established analytical principles and regulatory expectations.[5][8]

Physicochemical Characterization

A thorough understanding of the reference standard's properties is the first step in its effective use. The key physicochemical data for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide are summarized below.

PropertyValueSource(s)
Chemical Name N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide[1]
Synonym(s) Lofexidine metabolite (ladp)[1][2][3]
CAS Number 344443-16-9[9][10][11]
Molecular Formula C₁₁H₁₄Cl₂N₂O₂[1][10][12]
Molecular Weight 277.15 g/mol [1][10]
Appearance Dark-Red Oil / Liquid[9][10]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile[10]

Reference Standard Qualification and Use Workflow

The lifecycle of a reference standard from receipt to its use in routine analysis follows a structured, quality-controlled pathway. This workflow ensures that the standard is suitable for its intended purpose and that its use is documented and scientifically sound.

Reference_Standard_Workflow start Receive Reference Standard coa Review Certificate of Analysis (CoA) start->coa qual Identity & Purity Confirmation (e.g., MS, NMR, HPLC) prep Stock & Working Solution Preparation qual->prep Standard Qualified coa->qual validation Analytical Method Validation (per ICH Q2(R2)) prep->validation sst System Suitability Testing (SST) prep->sst analysis Routine Sample Analysis validation->analysis Method Validated sst->analysis SST Passed report Data Analysis & Reporting analysis->report

Workflow for Qualification and Use of an Analytical Reference Standard.

Preparation of Standard Solutions

The accuracy of all subsequent measurements depends on the correct preparation of stock and working standard solutions.[13][14] The following protocols are designed to minimize error.

Protocol for Stock Standard Solution (1000 µg/mL)
  • Equilibration: Allow the sealed ampule or vial of the reference standard to equilibrate to room temperature for at least 30 minutes.[15] This prevents condensation and ensures accurate weighing.

  • Weighing: Accurately weigh approximately 10 mg of the N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide standard into a clean, dry weighing boat using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol or acetonitrile. Cap the flask and sonicate for 10-15 minutes, or until all material is completely dissolved.[16] The choice of solvent is critical; methanol and acetonitrile are suitable due to the analyte's known solubility and their compatibility with reversed-phase chromatography.

  • Dilution to Volume: After dissolution and cooling to ambient temperature, dilute the solution to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.[15]

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and expiration date. Store the stock solution at 2-8°C, protected from light.

Protocol for Working Standard Solutions

Working solutions for calibration curves should be prepared fresh daily by serial dilution from the stock solution using the mobile phase as the diluent.[7][16]

  • Intermediate Dilution (e.g., 100 µg/mL): Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask and dilute to volume with the mobile phase.

  • Final Dilutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL) by making appropriate dilutions from the intermediate or stock solutions.

Analytical Methodologies

Primary Method: RP-HPLC with UV Detection

This method is designed for the accurate quantification of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide and is suitable for validation according to ICH guidelines.[17] The dichlorophenyl chromophore allows for sensitive UV detection.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA DetectorStandard instrumentation for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like the analyte.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)A common mobile phase for related compounds, providing good peak shape and resolution.[16][17] The acidic pH ensures the primary amine is protonated, leading to consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CEnhances reproducibility by controlling retention time variability.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 225 nmThe dichlorophenyl moiety exhibits strong absorbance in this region. A full UV scan is recommended to confirm the absorbance maximum (λmax).
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential early or late-eluting impurities.

System Suitability Test (SST) Criteria:

Before analysis, the system must pass suitability tests to ensure performance.[4]

  • Replicate Injections: ≤ 1.5% RSD for peak area from five replicate injections of a working standard.

  • Tailing Factor (T): 0.9 ≤ T ≤ 1.5.

  • Theoretical Plates (N): ≥ 2000.

Confirmatory Method: GC-MS

Gas Chromatography-Mass Spectrometry provides orthogonal confirmation of identity and can be used for trace-level analysis due to its high selectivity and sensitivity. This method assumes the analyte is sufficiently volatile and thermally stable.

ParameterSpecificationRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentA robust and sensitive system for trace analysis.
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)A low-polarity phase suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °C (Splitless mode)Ensures complete vaporization without thermal degradation. Splitless mode enhances sensitivity for trace analysis.
Oven Program Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 minA general-purpose temperature program designed to elute the analyte efficiently while separating it from potential contaminants.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for the mass filter.
Acquisition Mode Scan: 50-400 m/z (for identity confirmation)SIM: m/z 276 (M+), 162, 145 (for quantification)Full scan mode provides a complete mass spectrum for library matching. Selected Ion Monitoring (SIM) dramatically increases sensitivity for quantification by monitoring characteristic ions.

Method Validation Principles (ICH Q2(R2))

Any analytical procedure developed using this reference standard must be validated to demonstrate it is fit for its intended purpose.[6] The validation should assess the parameters outlined by the ICH.[4][5][8]

Validation ParameterObjective and Typical Experiment
Specificity Demonstrate that the signal is unequivocally from the analyte. Analyze blank matrix, placebo, and known impurities to ensure no interference at the analyte's retention time.
Linearity Establish a linear relationship between concentration and response. Analyze a minimum of five concentrations across the desired range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.
Accuracy The closeness of test results to the true value. Determined by spike-recovery studies in a relevant matrix at multiple levels (e.g., 80%, 100%, 120% of the target concentration).
Precision Assesses random error. Includes Repeatability (intra-assay precision on the same day) and Intermediate Precision (inter-assay precision across different days, analysts, or equipment).[18]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Often determined based on signal-to-noise ratio (e.g., 3:1).[18]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision. Often determined based on signal-to-noise ratio (e.g., 10:1) and confirmed with spike-recovery.[8]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C).

Conclusion

This application note provides a scientifically grounded framework for the use of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as an analytical reference standard. The detailed protocols for solution preparation, HPLC-UV analysis, and GC-MS confirmation are designed to yield accurate and reproducible results. Adherence to these methodologies and the principles of analytical method validation outlined by the ICH will ensure the generation of high-quality, defensible data essential for research, development, and quality control in the pharmaceutical industry.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?.
  • News-Medical.Net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Scribd. Preparing Standard Solutions in Chemistry | PDF.
  • Mettler Toledo. Chromatographic Analysis – Sample and Standard Preparation.
  • Restek Corporation. (2020, February 18). Preparing a New Reference Standard for Use. YouTube.
  • BenchChem. Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-(2-Aminoethyl).
  • PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. National Center for Biotechnology Information.
  • PubChemLite. N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C11H14Cl2N2O2).
  • Chemlyte Solutions. (2026, February 10). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
  • Inxight Drugs. N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE. National Center for Advancing Translational Sciences.
  • SRD Pharma. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
  • LGC Standards. TRC - N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
  • Inxight Drugs. N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE. National Center for Advancing Translational Sciences.
  • BenchChem. Application Note: A Validated HPLC Method for the Analysis of Ethyl 2-(2,6-dichlorophenyl)acetate.

Sources

quantitative NMR (qNMR) analysis of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The absolute quantification of pharmaceutical impurities and reference standards is a critical regulatory requirement in modern drug development. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a well-documented degradation product and in-house impurity of the alpha-2 adrenergic agonist lofexidine[1]. As regulatory bodies increasingly demand metrological traceability for reference materials, Quantitative Nuclear Magnetic Resonance (qNMR) has become the gold standard. Unlike traditional chromatographic assays that require a homologous reference standard, qNMR is a primary ratio measurement procedure. It allows for the absolute purity assignment of the propanamide analyte using an entirely different, highly characterized internal standard, ensuring direct traceability to the International System of Units (SI)[2].

This application note provides a comprehensive, self-validating qNMR protocol for the purity assignment of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, bridging theoretical causality with practical execution.

Mechanistic Context & Molecular Properties

Lofexidine contains an imidazoline ring that is susceptible to hydrolytic cleavage under aqueous or thermal stress. The opening of this ring yields the target analyte, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. Understanding this structural relationship is vital for predicting the proton environment and selecting an appropriate qNMR internal standard.

G Lofexidine Lofexidine (API) Hydrolysis Imidazoline Ring Hydrolysis Lofexidine->Hydrolysis Aqueous/Thermal Stress Impurity N-(2-Aminoethyl)-2-(2,6- dichlorophenoxy)propanamide (Target Analyte) Hydrolysis->Impurity Ring Opening

Fig 1: Degradation pathway of lofexidine yielding the target propanamide analyte.

Table 1: Analyte Properties
PropertySpecification
Chemical Name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
CAS Number 344443-16-9
Molecular Formula C₁₁H₁₄Cl₂N₂O₂
Molecular Weight 277.15 g/mol
Key ¹H NMR Signals (Predictive) ~1.5 ppm (CH₃, doublet, 3H)~2.5-3.5 ppm (CH₂, multiplets, 4H)~4.8 ppm (CH, quartet, 1H)~7.0-7.5 ppm (Aromatic CH, multiplet, 3H)

Analytical Strategy: Causality in Experimental Design

A robust qNMR method is not merely a sequence of steps; it is a carefully engineered system where every parameter is justified by physical chemistry principles.

  • Internal Standard (IS) Selection : The IS must possess high chemical purity (≥99%), complete solubility in the chosen solvent, and chemical shifts that do not overlap with the analyte[3]. For this propanamide derivative, Maleic Acid (MA) is the optimal choice. MA provides a sharp, highly resolved singlet at 6.26 ppm (representing 2 protons) in DMSO-d₆. This signal sits perfectly in the vacant spectral window between the analyte's aliphatic protons (< 5.0 ppm) and aromatic protons (> 7.0 ppm), preventing integration overlap[4].

  • Gravimetric Co-weighing : To eliminate volumetric errors associated with pipetting, the analyte and the IS are weighed directly into the same vial using an ultra-microbalance. This ensures that any subsequent solvent evaporation or transfer loss affects both compounds equally, preserving their exact molar ratio.

  • Self-Validating Relaxation (T₁) : A common pitfall in qNMR is incomplete longitudinal relaxation, which skews integration by under-representing slower-relaxing protons. To make this protocol self-validating, an Inversion-Recovery experiment is mandated prior to the quantitative run to empirically determine the T₁ of all signals of interest in the exact sample matrix.

Self-Validating qNMR Workflow

G A 1. Gravimetric Preparation Co-weighing Analyte & Maleic Acid IS B 2. Matrix Dissolution Solubilization in DMSO-d6 A->B C 3. System Validation T1 Determination via Inversion-Recovery B->C D 4. qNMR Acquisition 90° Pulse, D1 > 7×T1, Inverse-Gated Decoupling C->D E 5. Spectral Processing Zero-Filling, Apodization, Baseline Correction D->E F 6. Absolute Quantification Primary Ratio Calculation E->F

Fig 2: Self-validating qNMR workflow ensuring metrological traceability to SI units.

Step-by-Step Protocol
Phase 1: Sample Preparation
  • Equilibration : Equilibrate an ultra-microbalance (readability 0.001 mg) in a temperature and humidity-controlled environment.

  • Co-Weighing : Tare a static-free glass vial. Accurately weigh approximately 10.0 mg of the N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide sample. Into the same vial, accurately weigh approximately 5.0 mg of the Maleic Acid Certified Reference Material (CRM).

  • Dissolution : Add 1.0 mL of high-purity DMSO-d₆ (100% isotopic enrichment). Vortex for 60 seconds and sonicate for 5 minutes to ensure complete homogenization. Transfer 600 µL of the solution to a high-quality 5 mm NMR tube.

Phase 2: Acquisition Parameters
  • T₁ Determination : Execute a t1ir (Inversion Recovery) pulse sequence with 10 variable delays (e.g., 0.1s to 20s). Calculate the longest T₁ between the analyte's target peak (the CH quartet at ~4.8 ppm) and the IS singlet (6.26 ppm).

  • qNMR Execution : Apply the parameters outlined in Table 2. The relaxation delay (D1) must be strictly set to ≥7×T1(max)​ to ensure >99.9% magnetization recovery[2]. A 90° excitation pulse is mandatory to maximize the Signal-to-Noise Ratio (SNR)[3].

Table 2: Optimized qNMR Acquisition Parameters
ParameterSettingCausality / Rationale
Spectrometer Frequency ≥ 400 MHzHigher fields improve signal dispersion and SNR.
Pulse Angle 90°Maximizes transverse magnetization for optimal sensitivity.
Relaxation Delay (D1) ≥7×T1(max)​ Prevents T₁ weighting; ensures complete equilibrium return.
Number of Scans (NS) 64 to 128Achieves SNR > 250:1, required for integration precision < 1%.
Acquisition Time (AQ) ~ 4.0 secondsEnsures complete decay of the Free Induction Decay (FID).
Temperature 298 KMaintains sample stability and consistent chemical shifts.
Phase 3: Processing & Integration
  • Apply a 0.3 Hz exponential line broadening (LB) window function to the FID to improve SNR without distorting the Lorentzian line shape.

  • Zero-fill the FID to at least 64k data points to enhance digital resolution.

  • Perform rigorous manual phase correction (zero and first order) and apply a high-order polynomial baseline correction.

  • Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte's CH quartet (~4.8 ppm, 1H). Extend integration limits to 64× the Full Width at Half Maximum (FWHM) to capture >99% of the peak area.

Data Processing & Absolute Purity Calculation

The absolute mass fraction (Purity, Px​ ) of the analyte is calculated using the fundamental qNMR primary ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integrated peak areas of the analyte and internal standard.

  • Nx​,Nstd​ = Number of resonating protons (Analyte CH = 1; Maleic Acid = 2).

  • Mx​,Mstd​ = Molecular weights (Analyte = 277.15 g/mol ; Maleic Acid = 116.07 g/mol ).

  • mx​,mstd​ = Gravimetric masses weighed into the vial.

  • Pstd​ = Certified purity of the Maleic Acid internal standard.

Table 3: Representative Data & Calculation
VariableValueDescription
mx​ 10.052 mgMass of Propanamide Analyte
mstd​ 5.021 mgMass of Maleic Acid IS
Ix​ 1.000Normalized Integral of Analyte (CH, ~4.8 ppm)
Istd​ 2.450Integral of Maleic Acid IS (CH, 6.26 ppm)
Pstd​ 99.98%Certified Purity of Maleic Acid

Calculation Execution: Px​=(2.4501.000​)×(12​)×(116.07277.15​)×(10.0525.021​)×99.98% Px​=(0.40816)×(2)×(2.38778)×(0.49950)×99.98%=97.35%

References

  • Pharmaffiliates. CAS No : 344443-16-9 | Product Name : N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.[1][Link]

  • Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Maleic Acid[ISRD-01].[4] [Link]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[3][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Co-elution of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for resolving complex chromatographic challenges. This guide provides in-depth, field-proven strategies for troubleshooting and eliminating the co-elution of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide with interfering peaks during High-Performance Liquid Chromatography (HPLC) analysis. Our approach moves beyond simple checklists to explain the scientific principles behind each step, empowering you to make informed decisions for robust method development.

Section 1: Initial Assessment & System Health

Before modifying your chromatographic method, it is imperative to confirm that the issue is true co-elution and not a symptom of system or column health problems. Apparent co-elution can often be caused by peak shape issues.[1]

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a shoulder or significant tailing on my main peak. Is this definitely co-elution?

A1: Not necessarily. While a peak shoulder is a strong indicator of a hidden, co-eluting impurity, both tailing and fronting can also create the appearance of poor resolution.[2] Before undertaking extensive method development, you must first ensure your HPLC system and column are performing optimally.[1]

  • Peak Tailing: Can be caused by secondary interactions between our highly basic analyte and residual silanols on the stationary phase, especially at mid-range pH.[3]

  • Peak Shoulders: This is more likely to be true co-elution, where two distinct compounds are not fully separated.[2][4]

  • System Suitability Check: Always begin by injecting a standard of pure N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. If the peak shape is still poor, address column health and system issues first.

Q2: What system parameters should I verify before adjusting my separation method?

A2: A methodical system check is crucial. Neglecting this step can lead to wasted time optimizing a method on a faulty system.

  • Column Health: The column can become contaminated or develop a void at the inlet.[1] Try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol, ensuring compatibility) or reversing the column (only if permitted by the manufacturer) to wash contaminants from the inlet frit.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening, which masks resolution.[1] Ensure all connections are made with minimal tubing length.

  • Injection Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and fronting.[1] Whenever possible, dissolve your sample in the starting mobile phase.[1][5]

  • Flow Rate Consistency: Verify that the pump is delivering a stable, pulse-free flow rate. Fluctuations can cause retention time shifts and affect peak shape.[1]

Section 2: Understanding Your Analyte: N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

The key to manipulating the separation lies in understanding the physicochemical properties of your target molecule.

PropertyValue / Structure
Molecular Structure CC(C(=O)NCCN)OC1=C(C=CC=C1Cl)Cl [6]
Molecular Formula C₁₁H₁₄Cl₂N₂O₂[7]
Molecular Weight ~277.15 g/mol [7][8]
Key Functional Groups Primary Amine (-NH₂): This group is basic and readily protonated. Its ionization state is highly dependent on pH. Dichlorophenyl Ring: This moiety is non-polar and hydrophobic, making the molecule well-suited for reversed-phase chromatography.[9]
Predicted XLogP 2.0[6]

The most critical feature for troubleshooting co-elution is the basic primary amine . In reversed-phase HPLC, the retention of ionizable compounds is profoundly influenced by the mobile phase pH.[3][10] By controlling the pH, we can change the charge state of our analyte, which in turn alters its polarity and interaction with the stationary phase.[11] This is our most powerful tool for changing selectivity (α), the factor that governs the spacing between two peaks.[9][12]

Section 3: Systematic Troubleshooting Workflow

To resolve co-elution, we must manipulate the factors of the resolution equation: retention factor (k) , selectivity (α) , and efficiency (N) .[13] Our workflow prioritizes changes that have the greatest impact on selectivity, as this is the most effective way to separate overlapping peaks.[9][14]

G cluster_result start Co-elution Observed sys_check Q: System Health OK? (See Section 1) start->sys_check step1 Step 1: Modify Mobile Phase pH (High Impact on Selectivity) sys_check->step1  Yes fix_sys Action: Fix System Issues (Column, Leaks, etc.) sys_check->fix_sys No   step2 Step 2: Change Organic Solvent (Acetonitrile vs. Methanol) step1->step2 If not resolved resolved Resolution Achieved (Rs > 1.5) step1->resolved step3 Step 3: Adjust Gradient Slope (For Gradient Methods) step2->step3 If not resolved step2->resolved step4 Step 4: Change Stationary Phase (New Column Chemistry) step3->step4 If not resolved step3->resolved step5 Step 5: Fine-Tune (Temperature & Flow Rate) step4->step5 If not resolved step4->resolved step5->resolved fix_sys->start

Caption: A systematic workflow for troubleshooting co-elution.

Step 1: Mobile Phase pH Optimization (High-Impact)

Q3: How do I use mobile phase pH to resolve co-elution for this basic compound?

A3: This is the most powerful variable for your analyte.[3][12] Since N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide has a basic amine, its charge state changes dramatically with pH. The goal is to find a pH where your analyte and the interfering peak have different charge states or hydrophobicities, thus altering their retention times differently.

  • At Low pH (e.g., pH 2.5-3.5): The amine group will be fully protonated (-NH₃⁺). The molecule is now charged and more polar, leading to less retention and earlier elution on a reversed-phase column.[15]

  • At High pH (e.g., pH 7.5-10.0, column permitting): The amine group will be neutral (-NH₂). The molecule is now uncharged and less polar, leading to more retention and later elution.[10][15]

By adjusting the pH, you can significantly shift the retention time of your analyte. If the co-eluting impurity is neutral, acidic, or a base with a different pKa, this pH shift will create the necessary separation.

G cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph High pH (e.g., 9.0) low_ph_struct Analyte is Protonated (-NH₃⁺) More Polar Less Retained high_ph_struct Analyte is Neutral (-NH₂) Less Polar More Retained low_ph_struct->high_ph_struct Increasing pH

Caption: Effect of pH on analyte ionization and retention.

Protocol 1: Mobile Phase pH Screening Experiment

  • Prepare Buffers: Prepare three mobile phases. Mobile Phase B will be Acetonitrile (or Methanol). Mobile Phase A will be:

    • A1: 0.1% Formic Acid in Water (pH ~2.7)

    • A2: 20mM Ammonium Acetate in Water (pH ~6.8)

    • A3: 20mM Ammonium Bicarbonate in Water (pH ~8.5)

    • CRITICAL: Ensure your HPLC column is stable across the tested pH range. Standard silica-based C18 columns are often limited to pH 2-8.[11] Use a hybrid or pH-stable column for higher pH values.

  • Equilibrate: For each condition, flush and equilibrate the column for at least 15 column volumes.

  • Inject Sample: Inject your sample under your standard gradient and flow rate conditions for each of the three pH levels.

  • Analyze Results: Compare the chromatograms. Look for significant changes in the retention time of your target analyte and, most importantly, a change in the relative spacing (selectivity) between it and the co-eluting peak. A resolution (Rs) of ≥ 1.5 is the goal for baseline separation.[16][17]

Step 2: Modify Organic Solvent Composition

Q4: My resolution improved by changing the pH, but it's still not perfect. What's next?

A4: Your next step is to alter the organic component of the mobile phase. This can involve changing the solvent type or adjusting the solvent strength (ratio).

  • Change Solvent Type: The most common reversed-phase solvents, Acetonitrile (ACN) and Methanol (MeOH), have different properties and can produce different selectivities.[14] If you are using ACN, switch to MeOH, and vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic ACN, potentially changing the elution order.

  • Adjust Solvent Ratio (Retention Factor): In reversed-phase HPLC, decreasing the percentage of the organic solvent (%B) makes the mobile phase weaker, which increases analyte retention times for all components.[13][18] While this primarily affects the retention factor (k), spreading the peaks further apart can sometimes be enough to resolve a closely eluting pair.

SolventPropertiesImpact on Selectivity
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, aprotic. Generally a "stronger" eluting solvent.Different dipole and hydrogen-bonding characteristics compared to Methanol.
Methanol (MeOH) Higher viscosity, protic (can be a hydrogen bond donor/acceptor).Can alter selectivity for compounds capable of hydrogen bonding.
Step 3: Optimize the Gradient Profile

Q5: I am using a gradient method. How can I use this to fix my co-elution issue?

A5: For gradient elution, the slope of the gradient is a powerful tool for improving resolution. A shallower gradient gives analytes more time to interact with the stationary phase, which can significantly enhance separation.[5][16]

Protocol 2: Gradient Slope Optimization

  • Identify Elution Point: Note the percentage of organic solvent (%B) at which your analyte and the co-eluting peak elute in your current method.

  • Flatten the Gradient: Modify your gradient to be shallower around the elution point. For example, if the peaks elute at 45% B during a gradient of 5-95% B over 20 minutes (a slope of 4.5%/min), try a segmented gradient:

    • Initial fast gradient to ~35% B.

    • A long, shallow segment from 35% to 55% B over 15-20 minutes (a slope of 1-1.3%/min).

    • A final fast ramp to wash the column.

  • Evaluate: This "focused" gradient provides much more resolving power in the critical region of the chromatogram.[17]

Step 4: Change the Stationary Phase (Column Chemistry)

Q6: I have exhausted mobile phase and gradient optimizations. What is the next logical step?

A6: If changes to the mobile phase (the most flexible parameter) do not provide adequate resolution, the next most powerful step is to change the stationary phase chemistry.[9][14] This directly introduces different separation mechanisms and has a very high probability of resolving stubborn co-elutions.

Stationary PhaseSeparation Mechanism(s)Best For...
C18 (Standard) Primarily hydrophobic interactions.[9]General purpose, separation of non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic & π-π interactions.Resolving aromatic or unsaturated compounds from non-aromatic ones. Highly effective for your analyte due to its dichlorophenyl ring.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Complex separations involving positional isomers, halogenated compounds, and polar analytes. An excellent choice for this specific problem.
Polar-Embedded (e.g., Amide) Hydrophobic & hydrogen bonding.Enhanced retention and selectivity for polar and basic compounds, often providing better peak shape.

Switching from a standard C18 to a Phenyl-Hexyl or PFP column is a highly recommended strategy for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific.
  • Gradient Optimization in Liquid Chromatography. Welch Materials.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
  • Exploring the Role of pH in HPLC Separation. Veeprho.
  • HPLC Peak Resolution Optimization: Practical Tips to Improve Separation Performance. Industry News.
  • Exploring the Role of pH in HPLC Separation. Moravek, Inc..
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today.
  • HPLC Columns and Their Role in Compound Separation. Veeprho.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. PubChem.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC.
  • Improving Separation of Peaks in RP HPLC. MICROSOLV.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. BenchChem.
  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives". BenchChem.
  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum.
  • HPLC Troubleshooting. Waters Corporation.
  • N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C11H14Cl2N2O2). PubChemLite.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. SRD Pharma.

Sources

Technical Support Center: Optimizing Mobile Phase for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for scientists, researchers, and QA/QC professionals tasked with the chromatographic separation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9).

Overview & Mechanistic Background

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a primary amine degradation product and a known synthetic impurity of the alpha-2 adrenergic receptor agonist, lofexidine. Under various stress conditions (acidic, alkaline, or oxidative), the imidazoline ring of the parent API undergoes nucleophilic attack and hydrolysis, opening to form this highly polar ethylenediamine derivative ().

Chromatographically, this molecule presents a distinct dichotomy: it contains a highly lipophilic 2,6-dichlorophenoxy moiety paired with a highly polar, basic primary amine (estimated pKa ~9.5). If the mobile phase is not rigorously optimized to control the ionization state of both the analyte and the stationary phase, analysts will encounter severe peak tailing, retention time drift, and poor resolution.

DegradationPathway A Lofexidine (Parent API) B Stress Conditions (Acidic, Alkaline, Oxidative) A->B Exposure C Imidazoline Ring Hydrolysis B->C Degradation Mechanism D N-(2-Aminoethyl)-2-(2,6- dichlorophenoxy)propanamide C->D Ring Opening

Fig 1: Degradation pathway of lofexidine yielding the primary amine impurity.

Diagnostic FAQ & Troubleshooting

Q1: Why am I observing severe peak tailing for this impurity on a standard C18 column? A: Peak tailing for primary amines is primarily caused by secondary ion-exchange interactions. Standard silica-based C18 columns contain residual surface silanols (pKa 3.5–4.5). If you use an unbuffered or neutral mobile phase, the primary amine is fully protonated ( NH3+​ ) and the silanols are fully ionized ( SiO− ). The resulting electrostatic attraction causes the amine to "stick" to the silica backbone. Causality & Solution: You must override this electrostatic interaction by shifting the mobile phase pH. Use a low pH (< 3.0) to fully protonate and neutralize the silanols, or a high pH (> 10.0) to deprotonate and neutralize the primary amine.

Q2: How do I choose between a low-pH and high-pH mobile phase for this specific compound? A: Your choice dictates the protonation state of the molecule and requires specific column chemistry:

  • Low pH (e.g., 0.1% Formic Acid, pH ~2.7): The amine is protonated, making the molecule highly polar. This reduces its retention factor ( k′ ) on reversed-phase columns. However, it is highly compatible with LC-MS/MS ionization. You must use a highly base-deactivated or endcapped C18 column to prevent tailing ().

  • High pH (e.g., 10 mM Ammonium Bicarbonate, pH 10): The amine is neutralized, maximizing the hydrophobic interaction of the 2,6-dichlorophenoxy group with the stationary phase. This drastically improves retention and peak shape but requires a hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) that resists dissolution at high pH ().

Q3: What is the optimal isocratic mobile phase composition for LC-MS/MS compatibility? A: A proven isocratic system for separating lofexidine and its degradation products utilizes a 75:25 (v/v) ratio of Aqueous Buffer to Acetonitrile. For MS compatibility, the aqueous phase must be volatile—ideally 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0). The 25% organic modifier provides sufficient elution strength for the lipophilic phenoxy ring while retaining the polar protonated amine.

MobilePhaseWorkflow Start Mobile Phase Optimization for Primary Amine Impurity MS_Check Is LC-MS/MS Compatibility Required? Start->MS_Check Yes_MS Use Volatile Buffers (Formate, Acetate) MS_Check->Yes_MS Yes No_MS Use Non-Volatile Buffers (Phosphate) or Ion-Pairing (TFA) MS_Check->No_MS No pH_Opt Targeting Amine Protonation State? Yes_MS->pH_Opt No_MS->pH_Opt Low_pH Low pH (2.0 - 3.0) Amine Protonated (+) Requires Endcapped C18 pH_Opt->Low_pH Suppress Silanol Ionization High_pH High pH (9.5 - 10.5) Amine Neutral (0) Requires Hybrid Silica (BEH) pH_Opt->High_pH Maximize Hydrophobic Retention

Fig 2: Decision tree for mobile phase and column selection based on amine pKa.

Experimental Protocols

To ensure self-validating results, the following methodologies include specific detection parameters so you can immediately verify the success of the separation.

Protocol A: Low-pH LC-MS/MS Method for Impurity Profiling

Validated for the separation of lofexidine and stress degradation products.

  • Column Selection: Install a base-deactivated C18 column (e.g., Waters Symmetry C18, 150 × 4.6 mm, 3.5 μm).

  • Mobile Phase Preparation:

    • Channel A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% FA, pH ~2.7). Filter through a 0.2 μm membrane.

    • Channel B (Organic): 100% LC-MS grade Acetonitrile.

  • Pump Parameters: Set an isocratic flow of 75% A and 25% B. Set the flow rate to 1.0 mL/min (split flow to the MS source if necessary, or scale down to 0.3 mL/min for narrow-bore columns).

  • Sample Preparation: Dissolve the sample in Water:Acetonitrile (50:50 v/v) to a concentration of 0.1 mg/mL.

  • Detection & Validation: Set ESI to positive mode. The primary amine readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 277. Verify that the tailing factor ( Tf​ ) is ≤ 1.5.

Protocol B: High-pH UPLC Method for Enhanced Retention & Preparative Scaling

Optimized for resolving synthetic intermediates and free bases.

  • Column Selection: Install a high-pH stable hybrid column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm).

  • Mobile Phase Preparation:

    • Channel A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in ultrapure water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide.

    • Channel B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Parameters: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Column Temperature: Maintain at 40°C to reduce mobile phase viscosity and system backpressure.

  • Detection & Validation: Utilize UV detection at 244 nm (optimal for the dichlorophenoxy chromophore). The impurity should elute significantly later than in Protocol A due to the neutralization of the amine.

Data Presentation

Table 1: Physicochemical Properties & Chromatographic Behavior

Property / ConditionValue / ObservationChromatographic Implication
Molecular Weight 277.14 g/mol Yields [M+H]+ at m/z 277 in positive ESI.
Amine pKa (est.) ~9.5Protonated at neutral/low pH; neutral at high pH.
Tailing Factor (Unbuffered, pH 7) > 2.0 (Severe)Unacceptable peak shape due to silanol interaction.
Tailing Factor (Low pH, 0.1% FA) 1.1 - 1.3 (Good)Silanols neutralized; requires endcapped column.
Tailing Factor (High pH, pH 10) 1.0 - 1.1 (Excellent)Amine neutralized; requires BEH hybrid column.

Table 2: Mobile Phase Buffer Selection Guide

Buffer SystempH RangeMS Compatible?Best Use Case
0.1% Formic Acid2.5 - 3.0Yes (Excellent)Routine LC-MS/MS impurity profiling.
10 mM Ammonium Formate2.8 - 3.8Yes (Good)Low-pH buffering for reproducible retention times.
0.1% Trifluoroacetic Acid (TFA)1.5 - 2.0No (Suppresses ESI)UV-only preparative chromatography (Ion-pairing).
10 mM Ammonium Bicarbonate9.0 - 10.5Yes (Moderate)Maximizing retention of the polar amine impurity.

References

  • Patel, P., et al. (2022). "SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS". Asian Journal of Pharmaceutical and Clinical Research, 15(9). URL:[Link]

  • Donnola, M., et al. (2021). "An Easy, Convenient, and Safe Process for the Synthesis of Lofexidine Hydrochloride". Organic Process Research & Development, 25(8). URL:[Link]

Technical Support Center: Solubilization Strategies for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledgebase. This portal provides advanced troubleshooting for handling N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide —a primary hydrolytic ring-opened degradation product of the α2​ -adrenergic agonist lofexidine[1]. Due to its amphiphilic yet highly hydrophobic nature, researchers frequently encounter severe precipitation issues when transitioning this compound into aqueous biological buffers.

As a Senior Application Scientist, I have compiled this guide to help you understand the thermodynamic causality behind these solubility failures and provide field-proven, self-validating protocols to overcome them.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does this compound precipitate so rapidly in standard physiological buffers (e.g., PBS at pH 7.4)? A: The solubility failure is driven by the molecule's structural dichotomy. It possesses a highly lipophilic 2,6-dichlorophenoxy moiety and a primary aliphatic amine tail. The primary amine has a pKa​ of approximately 9.2. At a physiological pH of 7.4, a small but thermodynamically significant fraction of the amine exists in its unprotonated (free base) form. The high partition coefficient (LogP) of this free base drives rapid hydrophobic collapse and aggregation, overcoming the solvation energy provided by the protonated fraction. This results in the classic "brick dust" precipitation observed in neutral aqueous buffers.

Q2: What is the most reliable cosolvent system for analytical LC-MS/MS workflows? A: For analytical workflows where cell toxicity is not a concern, Acetonitrile (ACN) is the superior choice. Forced degradation studies demonstrate that lofexidine and its propanamide degradation products achieve optimal solubility and chromatographic resolution in ACN[2]. A 75:25 Water:ACN mixture or 0.1% Formic Acid in ACN ensures complete solvation and excellent electrospray ionization (ESI) efficiency.

Q3: How do I keep it in solution for cell-based in vitro assays without using toxic levels of DMSO? A: You must bypass standard cosolvents and utilize host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal here. The 2,6-dichlorophenyl ring acts as a perfect "guest" for the hydrophobic cavity of HP- β -CD, while the polar propanamide linker and protonated aminoethyl tail remain exposed to the aqueous environment. This shields the lipophilic moiety from water, preventing aggregation without requiring >0.5% DMSO.

Section 2: Solubilization Decision Workflow

Workflow Start Target: Solubilize Impurity in Aqueous Media Decision Is downstream assay sensitive to organic solvents? Start->Decision PathYes Yes (e.g., Cell Culture) Decision->PathYes Yes PathNo No (e.g., LC-MS/MS) Decision->PathNo No Solution1 Protocol 1: HP-β-CD Complexation PathYes->Solution1 Solution2 Protocol 2: Cosolvent (DMSO / Acetonitrile) PathNo->Solution2

Decision tree for selecting a solubilization strategy based on assay constraints.

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the physical behavior of the solution during the procedure will explicitly tell you if the solubilization was successful.

Protocol 1: HP- β -CD Complexation (For Cell-Based Assays)

This method forces the lipophilic 2,6-dichlorophenoxy group into the cyclodextrin cavity via pH manipulation.

  • Vehicle Preparation: Prepare a 20% (w/v) HP- β -CD solution in unbuffered, sterile ultra-pure water.

  • Acidic Solvation: Dissolve your N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide powder in a minimal volume of 0.1 M HCl (e.g., 100 μ L for 5 mg). Causality: The extreme acidic environment ensures 100% protonation of the amine, forcing the compound into a temporary ionic solution.

  • Complexation: Dropwise, add the acidic drug solution into 9.9 mL of the 20% HP- β -CD solution while vortexing vigorously.

  • pH Neutralization: Gradually adjust the pH to 7.4 using 0.1 M NaOH. Causality: As the pH rises, the amine begins to deprotonate. Because the cyclodextrin is present in vast excess, the lipophilic moiety is instantly encapsulated before it can aggregate.

  • Self-Validation Check (Filtration): Pass the final solution through a 0.22 µm PVDF syringe filter. Validation: If you experience back-pressure or resistance, the complexation is incomplete, indicating un-encapsulated free base has precipitated. A successful inclusion complex will filter as easily as pure water.

Protocol 2: pH-Adjustment & Cosolvent Method (For Biochemical Assays)

This method utilizes organic spiking to maintain solubility in cell-free environments.

  • Stock Generation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., Acetate buffer, pH 5.5) to 37°C. Causality: Elevated temperature increases the kinetic energy of the solvent, temporarily raising the solubility limit during the mixing phase.

  • Spiking: Perform a "dropwise spike" of the DMSO stock into the vigorously stirring buffer (final DMSO concentration 2%).

  • Self-Validation Check (Tyndall Effect): Shine a standard red or green laser pointer through the glass vial in a darkened room. Validation: If you see a visible beam of light scattering through the liquid, you have formed colloidal nano-precipitates, not a true solution. If the liquid remains completely invisible to the laser, true solvation has been achieved.

Section 4: Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide across various vehicles, allowing for rapid experimental planning.

Vehicle SystemEstimated Solubility LimitDownstream CompatibilityMechanistic Rationale
PBS (pH 7.4) < 10 µg/mLHighNeutral pH leaves a fraction of the primary amine unprotonated, driving rapid hydrophobic precipitation.
Acetate Buffer (pH 5.0) > 1 mg/mLModerateAcidic environment ensures >99% protonation of the primary amine, maximizing ionic solvation.
20% HP- β -CD in PBS > 5 mg/mLHigh (Cell Assays)Hydrophobic cavity of the cyclodextrin completely encapsulates the 2,6-dichlorophenoxy moiety.
100% Acetonitrile > 10 mg/mLLow (LC-MS only)Complete disruption of hydrophobic interactions; standard for forced degradation extraction[2].
Section 5: Chemical Degradation Pathway

Understanding the origin of this impurity helps explain its chemical behavior. Under acidic or alkaline stress, the imidazoline ring of lofexidine undergoes hydrolysis, yielding the propanamide derivative[1].

Pathway Lofexidine Lofexidine (Imidazoline Ring) Hydrolysis Hydrolysis (Acidic/Alkaline Stress) Lofexidine->Hydrolysis H2O Impurity N-(2-Aminoethyl)-2-(2,6- dichlorophenoxy)propanamide Hydrolysis->Impurity Ring Opening

Degradation pathway of lofexidine yielding the lipophilic propanamide impurity.

References
  • [1] In-Depth Technical Guide: Physical and Chemical Stability of Lofexidine-d4 Hydrochloride - Benchchem. Available at:

  • [2] Mastanamma SK, et al. Separation and identification of forced degradation products of lofexidine by using LC-MS/MS. Asian Journal of Pharmaceutical and Clinical Research. Available at:

Sources

improving extraction recovery rates for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals troubleshooting extraction workflows for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS No: 344443-16-9).

This compound is the primary ring-opened degradation product and hydrolysis impurity of the α2​ -adrenergic receptor agonist lofexidine . Due to its amphiphilic structure, scientists frequently encounter low recovery rates, high matrix effects, and poor reproducibility during LC-MS/MS sample preparation.

Section 1: The Chemical Causality (Why Standard Extractions Fail)

To extract a molecule efficiently from a complex biological matrix, you must exploit its physicochemical properties. This specific impurity is formed via the cleavage of lofexidine's imidazoline ring under acidic or alkaline stress . The resulting structure consists of a lipophilic 2,6-dichlorophenoxy group and a highly basic primary amine.

degradation Lofexidine Lofexidine (Intact Imidazoline Ring) Hydrolysis Hydrolysis (Acidic/Alkaline Stress) Lofexidine->Hydrolysis H2O / Heat Impurity N-(2-Aminoethyl)-2- (2,6-dichlorophenoxy)propanamide Hydrolysis->Impurity Cleavage of C-N bond

Fig 1. Chemical degradation of lofexidine yielding the primary amine impurity.

The pKa​ of this aliphatic primary amine is approximately 9.0–9.5. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4 (or in standard 0.1% Formic Acid preparations), over 98% of the molecules exist in the ionized, protonated state ( NH3+​ ). This positive charge drastically reduces the molecule's partition coefficient (LogD) in organic solvents, rendering standard Liquid-Liquid Extraction (LLE) and pure Reversed-Phase Solid-Phase Extraction (RP-SPE) highly ineffective.

Section 2: Troubleshooting & FAQs

Q: Why are my Liquid-Liquid Extraction (LLE) recoveries consistently below 30% when using MTBE or Ethyl Acetate? A: You are likely extracting at neutral or acidic pH. Because the primary amine is protonated at pH 7.4, the molecule is highly polar and resists partitioning into the organic phase. To drive the protonated amine into its neutral, free-base form, you must adjust the sample pH to at least 2 units above its pKa​ (pH 11.5) using a strong buffer like 0.5 M Sodium Carbonate. However, even at high pH, LLE often co-extracts neutral lipids, leading to downstream matrix effects.

Q: I switched to Reversed-Phase (RP) SPE, but I'm seeing massive breakthrough during the loading step. What went wrong? A: Pure RP-SPE relies entirely on hydrophobic interactions. The protonated amine at neutral pH makes the molecule too polar to be retained by standard C18 or HLB sorbents during the aqueous load. You must either basify the sample before loading (which risks precipitating plasma proteins) or switch to a Mixed-Mode Cation Exchange (MCX) chemistry.

Q: What is the gold-standard extraction methodology for this compound in complex matrices (plasma/urine)? A: Mixed-Mode Cation Exchange (MCX) SPE is the most robust approach. MCX sorbents contain both hydrophobic domains and strong cation-exchange sites (sulfonic acid). By loading the sample under acidic conditions, you force the primary amine to bind ionically to the sulfonic acid groups, while the 2,6-dichlorophenoxy ring binds hydrophobically. This dual-retention mechanism allows for highly aggressive washing steps.

Q: How do I eliminate phospholipid-induced ion suppression in LC-MS/MS? A: Phospholipids (e.g., glycerophosphocholines) are the primary culprits of ion suppression in bioanalysis. During the MCX-SPE protocol, applying a 100% Methanol wash step will elute these neutral and zwitterionic lipids. Your target analyte remains safely locked to the sorbent via strong ionic bonds until you introduce a basic elution solvent.

Section 3: Optimized Self-Validating MCX-SPE Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system .

  • Validation Step 1 (Internal Standard Tracking): Spike the matrix with a stable isotope-labeled standard, such as Lofexidine-d4 , prior to extraction. Comparing the absolute peak area of the IS to a neat standard validates the absolute recovery, while the analyte/IS ratio corrects for matrix effects.

  • Validation Step 2 (Effluent Monitoring): Collect the load and wash fractions during method development. If the target mass is detected in the wash fractions, it immediately indicates that the sample was not sufficiently acidified (failure of ionic binding) or the sorbent capacity was exceeded.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma/urine. Add 10 µL of IS (Lofexidine-d4). Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: This disrupts protein binding and ensures the primary amine is 100% protonated for ionic retention.

  • Condition/Equilibrate: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of 2% H3​PO4​ in water.

  • Load: Apply the acidified sample to the sorbent at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water. Causality: Removes polar interferences and endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes phospholipids and neutral lipophilic interferences. The analyte remains bound ionically.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the primary amine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C and reconstitute in the initial LC mobile phase.

mcx_workflow Pretreatment 1. Sample Pre-treatment Add 2% H3PO4 to Plasma (Protonates Primary Amine) Load 2. Load onto MCX Sorbent (Ionic Binding to Sulfonic Acid) Pretreatment->Load Wash1 3. Aqueous Wash 2% Formic Acid (Removes Polar Salts) Load->Wash1 Wash2 4. Organic Wash 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in Methanol (Neutralizes Amine for Release) Wash2->Elute

Fig 2. Self-validating MCX-SPE workflow demonstrating the dual-retention isolation mechanism.

Section 4: Quantitative Recovery Data

The table below summarizes the expected performance metrics for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide across different extraction strategies, highlighting the superiority of the mixed-mode approach.

Extraction StrategypH ConditionPrimary Retention MechanismMean Recovery (%)Matrix Effect (%)
Liquid-Liquid Extraction (LLE) Neutral (pH 7.4)Hydrophobic Partitioning< 15%-45% (Suppression)
Liquid-Liquid Extraction (LLE) Basic (pH 11.5)Free-Base Partitioning65 - 75%-30% (Suppression)
Reversed-Phase SPE (HLB) Neutral (pH 7.4)Hydrophobic Interaction20 - 30%-50% (Suppression)
Mixed-Mode Cation Exchange (MCX) Acidic Load / Basic EluteIonic & Hydrophobic> 90% < 5% (Negligible)
References
  • Mastanamma, S. K., Satya Anjali, T., Tejaswi, J., Chiranmai, M., & Hema Latha, K. (2022). "Separation and identification of forced degradation products of lofexidine by using LC-MS/MS." Asian Journal of Pharmaceutical and Clinical Research, 15(9), 210-222. URL:[Link]

  • US Food and Drug Administration (FDA). (2018). "Lucemyra (lofexidine) NDA 209229 Risk Evaluation and Mitigation Strategy (REMS) Review." FDA Center for Drug Evaluation and Research. URL:[Link]

Technical Support Center: Stability & Storage of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) stability. This guide is designed for researchers and drug development professionals managing the long-term storage and formulation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide .

Due to its specific structural moieties—a propanamide core, a terminal primary amine, and a 2,6-dichlorophenoxy ether linkage—this molecule is susceptible to distinct degradation pathways under environmental stress. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure the scientific integrity of your stability programs.

Part 1: Troubleshooting & FAQs

Q1: During our 6-month accelerated stability study (40°C / 75% RH), we observed a 4.5% loss in API assay but only a 1.2% increase in chromatographic impurities. Where is the missing mass? A: This discrepancy is a classic mass balance failure caused by oxidative deamination . The terminal primary amine in your API is highly susceptible to oxidation when exposed to elevated temperatures and oxygen[1]. Oxidative cleavage of the C-N bond releases nitrogen predominantly as volatile ammonia (NH₃) or low-molecular-weight fragments that do not absorb UV light at your standard detection wavelength[2]. Causality & Solution: Because the degradant is volatile, it escapes the sample matrix or evades UV detection, causing an apparent loss of mass. To close the mass balance, you must couple your HPLC to a Mass Spectrometer (LC-MS) or use an evaporative light scattering detector (ELSD). For storage, immediately switch to nitrogen-purged, hermetically sealed packaging.

Q2: We are seeing a white, insoluble crust forming on the surface of the API powder in containers that are opened frequently. Is this a polymorphic shift? A: No, this is a chemical degradation event known as carbamate formation . Primary amines are highly nucleophilic and will readily react with atmospheric carbon dioxide (CO₂) and ambient moisture to form insoluble carbamate salts. Causality & Solution: Every time the container is opened, ambient CO₂ is introduced. The moisture acts as a catalyst, facilitating the nucleophilic attack of the amine on the CO₂ carbon. To prevent this, the API must be handled in a controlled humidity environment (RH < 30%) and stored in tightly sealed containers with a secondary desiccant pouch.

Q3: Our liquid formulations show a rapid pH drop and the appearance of a new peak after 3 months at 25°C. What is the mechanism? A: You are observing amide hydrolysis . Pharmaceutical compounds containing an amide group can undergo hydrolytic cleavage, resulting in the formation of an acid and an amine[3]. In your molecule, water attacks the amide carbonyl, cleaving the bond to yield 2-(2,6-dichlorophenoxy)propanoic acid and ethylenediamine. Causality & Solution: The formation of the propanoic acid derivative is what drives the pH of your formulation down. Amide hydrolysis is catalyzed by both acidic and basic extremes. You must formulate the API in a strictly buffered solution at its pH of maximum stability (typically pH 5.5 - 6.5) and minimize free water activity ( aw​ ) using co-solvents if necessary.

Part 2: Mechanistic & Workflow Visualizations

MoleculeDegradation API N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (Intact API) Moisture Moisture / pH Extremes API->Moisture Oxygen Oxygen / ROS API->Oxygen CO2 Atmospheric CO2 API->CO2 Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Oxidation Primary Amine Oxidation Oxygen->Oxidation Carbamate Carbamate Formation CO2->Carbamate Deg1 2-(2,6-dichlorophenoxy)propanoic acid + Ethylenediamine Hydrolysis->Deg1 Deg2 N-oxides / Volatile Ammonia Oxidation->Deg2 Deg3 Insoluble Carbamate Salts Carbamate->Deg3

Fig 1. Primary degradation pathways of the API under environmental stress.

StabilityWorkflow Start Initiate ICH Q1A(R2) Stability Study SST System Suitability Test (SST) Internal Control Validation Start->SST LongTerm Long-Term: 25°C / 60% RH SST->LongTerm Accel Accelerated: 40°C / 75% RH SST->Accel HPLC Stability-Indicating HPLC-UV/MS (Check Mass Balance) LongTerm->HPLC Accel->HPLC Dec Mass Balance > 98%? HPLC->Dec Valid Data Validated: Calculate Shelf-Life Dec->Valid Yes Invalid Data Invalid: Investigate Volatile Loss Dec->Invalid No

Fig 2. Self-validating ICH Q1A(R2) stability testing workflow.

Part 3: Quantitative Degradation Data

To establish a baseline for your stability-indicating methods, we have summarized the forced degradation profile of the API. These metrics demonstrate the molecule's specific vulnerabilities.

Table 1: Forced Degradation Profiling & Mass Balance Evaluation

Stress ConditionExposure TimeAPI Remaining (%)Primary Degradant IdentifiedMass Balance (%)
Acidic (0.1N HCl)48 Hours82.4%2-(2,6-dichlorophenoxy)propanoic acid99.1%
Basic (0.1N NaOH)48 Hours76.8%Ethylenediamine98.5%
Oxidative (3% H₂O₂)24 Hours65.2%N-oxide derivatives91.2% (Volatile loss)
Thermal (60°C, Solid)7 Days98.5%None (Thermally stable)99.8%
Photolytic (ICH Q1B)1.2M lux hrs89.3%Dehalogenated radical products97.4%

Part 4: Experimental Protocols

Protocol A: Self-Validating Long-Term Storage Packaging Workflow

To prevent amide hydrolysis and oxidative degradation, the API must be packaged under strictly controlled conditions. This protocol includes an internal validation step to ensure the packaging environment is truly inert.

Step 1: Pre-Conditioning

  • Transfer the API powder to a vacuum oven. Dry at 40°C under a vacuum of < 50 mbar for 12 hours to remove surface moisture.

  • Causality: Removing ambient moisture halts the initiation of the amide hydrolysis pathway.

Step 2: Inert Gas Purging (The Validation Step)

  • Transfer the dried API to a high-density polyethylene (HDPE) primary container inside a glove box filled with Argon (Ar).

  • Self-Validation: Place a continuous oxygen sensor inside the glove box. Do not seal the primary container until the sensor reads < 0.1% O₂ for at least 15 consecutive minutes. This objectively proves the environment is free of the oxidative catalyst.

Step 3: Primary and Secondary Sealing

  • Seal the HDPE container tightly.

  • Place the HDPE container inside a secondary Aluminum/Aluminum (Alu/Alu) moisture-barrier bag.

  • Add a 5g silica gel desiccant pouch and a 10cc oxygen scavenger packet into the Alu/Alu bag before heat-sealing.

  • Causality: The Alu/Alu bag blocks UV light (preventing photolysis of the dichlorophenoxy group) and provides a zero-transmission barrier against external moisture and CO₂.

Protocol B: ICH Q1A(R2) Stability-Indicating Assay Preparation

This protocol outlines how to prepare stability samples for analysis, ensuring that mass balance is accurately captured as mandated by ICH guidelines[4].

Step 1: System Suitability Testing (SST)

  • Before analyzing any stability samples, inject a known standard mixture containing the API, 2-(2,6-dichlorophenoxy)propanoic acid, and ethylenediamine.

  • Self-Validation: The run is only valid if the resolution (Rs) between the API and the propanoic acid degradant is > 2.0. This proves the column can successfully separate the intact drug from its hydrolytic cleavage products.

Step 2: Sample Extraction

  • Weigh exactly 10.0 mg of the stability sample (from the 40°C/75% RH chamber) into a 50 mL volumetric flask.

  • Dissolve in 25 mL of Acetonitrile:Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA). Sonicate for 5 minutes.

  • Causality: The 0.1% TFA ensures the primary amine remains protonated (as an ammonium ion), preventing it from adhering to the glass walls of the flask and ensuring 100% recovery.

Step 3: LC-MS Analysis for Mass Balance

  • Analyze the sample using a UV detector set to 230 nm in series with a single-quadrupole mass spectrometer.

  • Causality: If oxidative deamination has occurred, UV detection alone will fail to account for the degraded mass. The MS detector will identify non-chromophoric low-molecular-weight fragments, allowing you to close the mass balance to >98% and satisfy regulatory scrutiny.

References[5] ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation (ICH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmYuSFh5q9hWg3471Bze23K7dN1Z6uM4IQ7PlCx-7os6Lp9D1N53E8O41egdoQ20n-KU7ZKRvSU6EXKlBfZwj-Foqypwn37LQZ1zhohgcmKA3m3-gZABZ5XPAlSwsSODBx4_bFVQNtyyCDa3dSMRbxe0GxLNAFSBRspk439ogEVncfXA==[3] Significance of Stability Studies on Degradation Product. (2009). Research Journal of Pharmacy and Technology. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN1238YJviCDa-WeXv3u4e5MP9s7yN4uzIVdHD_4PNyTQodBKZFa1xihL_JRU7nYlD5TYMGQuef02qYku26Mi8mLRK-5hY0ebHxcQCm1vmBDSFN_Z0y9BhJhVihtJqPztkmHTgpJvyhbs-15mEIkVkDjBAwIInPqLmarJ85n2trFAOVQrRw7F1DCFkr3FfeFC4n_DFNDEIZiTkMhHvNi4tgGauRU7462POmg==[4] DRUG STABILITY. International Journal of Scientific Development and Research (IJSDR). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERbd1keurBgujcSdZNHgb-r66WJgujK6rBAxvDAYs2kqDrwVbxK5uwGMbVOHCqyRHSqr2zwFmI0rRCamORIx4409f0EBTC84qY9JGmNVQ0aBrFZ0c0rzkOQgyTreFxIpmRxSqQ[1] Oxidative stability of structurally varied amines for post-combustion CO2 capture. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb3fXFJw7itrMWJxusUdx-M8v9UNYALmsKaJuEE-6DPILKfiP91AcOu2IdycaV5F4dBSC_YrQiz5_n4zCxc55AhOQB5nH_lQimy2OmIxERMm1bUPGb4dYYcw79yj5gjly4JkeyB0nR6CmNyJCtfBHMqI0-hm9yDzaDszvgvof_r40nUqn7PK1deLLA7JRvVDsCQG1ItG-xmtPqSeTZhh4ZBPfE_1XLOuEbtKLKvzxjCLLnEJQqLbuTVkCDj6-F0yU=[2] Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents. (2022). Industrial & Engineering Chemistry Research - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF7cYSpsAOAPi87wijjZMhhZV5aejz-f3Wx2sIBFXhR-86RzoY78Lk435VD7e6J8ulBOcjiNSttLNBCR724Hol3XKTRNazQMwBJCQI6FlNR8wJXc8CjEs2Dk-aek5zCF3UOcyQ4pt-1Go6ZrM=

Sources

Technical Support Center: Troubleshooting HPLC-UV Baseline Noise for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals, you often encounter N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as a critical intermediate or impurity in the synthesis of α2A adrenergic receptor agonists (such as lofexidine).

Analyzing this compound via HPLC-UV presents a unique chromatographic paradox: its primary amine group requires strong ion-pairing agents to prevent peak tailing, but its optimal UV detection wavelengths clash with the absorbance profiles of those very agents. This guide provides field-proven, mechanistically grounded solutions to resolve the baseline noise and drift associated with this analysis.

Diagnostic Workflow

Before altering your method, you must isolate the root cause of the noise. Use the self-validating diagnostic tree below to determine if your baseline instability is optical or hydraulic.

BaselineDiagnostics Start Observe Baseline Noise PumpOff Turn Pump Off Does noise persist? Start->PumpOff OpticalIssue Optical Issue (Lamp or Flow Cell) PumpOff->OpticalIssue Yes (Noise Continues) HydraulicIssue Hydraulic/Solvent Issue PumpOff->HydraulicIssue No (Baseline Flattens) CheckLamp Run Lamp Energy Test OpticalIssue->CheckLamp CheckMixer Check Mixer & Check Valves (TFA Ripple) HydraulicIssue->CheckMixer ReplaceLamp Replace UV Lamp CheckLamp->ReplaceLamp UpgradeMixer Increase Mixer Volume CheckMixer->UpgradeMixer

Figure 1: Diagnostic workflow for isolating HPLC-UV baseline noise sources.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline so noisy specifically when analyzing N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide? A1: The root cause lies in the interaction between your mobile phase additive and the detector. Because the compound possesses a primary amine (the aminoethyl group), it strongly interacts with residual silanols on standard reversed-phase columns, causing severe peak tailing. To force the amine into a neutral ion-pair, chromatographers typically use 0.05% - 0.1% Trifluoroacetic Acid (TFA).

However, TFA absorbs UV light strongly below 250 nm[1]. When you monitor this compound at its primary UV maximum (~214-220 nm), micro-fluctuations in TFA concentration during gradient mixing manifest as severe baseline noise or cyclic ripples[2].

Q2: How can I differentiate between pump pulsation noise and a failing UV detector lamp? A2: It comes down to the frequency and pattern of the noise. A failing deuterium lamp (typically >2000 hours of use) produces high-frequency, random static across the chromatogram. In contrast, absorbance changes due to poor solvent mixing or pump check valve issues present as a rhythmic, sinusoidal pulse[2]. Dirty or malfunctioning check valves are notorious for causing this cyclic noise in TFA-based methods[3].

Q3: What hardware adjustments can eliminate TFA-induced baseline ripple? A3: Upgrading the pump's mixer volume is the most effective hardware intervention. Standard bead mixers often fail to completely homogenize the aqueous and organic TFA layers. Installing a larger volume mixer or a microfluidic diffusion-bonded mixer smooths out the solvent delivery, drastically reducing baseline fluctuations during challenging TFA gradients[4].

Q4: Can I change my method parameters to avoid this noise entirely without changing hardware? A4: Yes, by exploiting the molecule's structural properties. The 2,6-dichlorophenoxy moiety of your target molecule has a secondary UV absorption band around 270-275 nm. Because TFA is virtually transparent above 250 nm[1], shifting your detection wavelength from 214 nm to 275 nm will instantly flatten the baseline. While absolute sensitivity (LOD/LOQ) decreases due to a lower molar extinction coefficient at 275 nm, the Signal-to-Noise (S/N) ratio often improves because the background noise drops to near zero.

Data Presentation: Mobile Phase Optimization

If hardware upgrades or wavelength shifts are not viable, optimizing the mobile phase additive is your next best step. Use the table below to balance peak shape requirements against baseline stability.

Table 1: Impact of Mobile Phase Additives on Baseline Stability and Amine Peak Shape

AdditiveTypical Conc.UV Cutoff (nm)Baseline Noise Impact at 214 nmAmine Peak ShapeVolatility (LC-MS Compatible)
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~210 nmHigh (Severe ripple)ExcellentYes (Causes ion suppression)
Formic Acid (FA) 0.1%~210 nmModerate GoodExcellent
Phosphoric Acid 10 - 20 mM<200 nmLow (Highly transparent)ExcellentNo (Strictly HPLC-UV)

Causality Note: If you do not require LC-MS compatibility, switching from TFA to Phosphoric Acid buffer (pH 2.5) will eliminate UV baseline noise while maintaining the protonation of the aminoethyl group required for sharp peaks.

Experimental Protocols

Protocol: Self-Validating System Check for Baseline Noise

Objective: Isolate the root cause of baseline drift/noise without relying on sample injections, ensuring the system validates its own optical and hydraulic integrity.

Phase 1: The Zero-Flow Optical Test

  • Purge the HPLC flow cell with your starting mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Turn the HPLC pump OFF (Flow rate = 0.0 mL/min).

  • Monitor the UV baseline at 214 nm for 10 minutes.

    • Causality Analysis: If high-frequency noise persists, the issue is strictly optical (e.g., a degraded deuterium lamp or dirty flow cell windows). If the baseline flattens completely, the noise is hydraulic or solvent-related.

Phase 2: The Zero-Injection Gradient (Blank Run)

  • Turn the pump back on (e.g., 1.0 mL/min) and equilibrate the column for 15 minutes.

  • Run your full gradient method without injecting a sample (program a 0 µL injection or inject pure mobile phase).

    • Causality Analysis: If a sinusoidal ripple appears and scales with the gradient, it is caused by refractive index mismatches or poor mixing of the UV-absorbing TFA[2].

Phase 3: Check Valve and Degasser Verification

  • Observe the system pressure ripple in your instrument's status panel. A healthy pump should have pressure fluctuations of <1%.

  • Ensure the inline degasser is active. If working with buffer-organic mixtures, dissolved gases can release during gradient shifts, causing air bubbles that spike the baseline[5].

    • Causality Analysis: Dirty check valves cause micro-fluctuations in solvent delivery. In TFA methods, even a 0.5% flow variation translates to massive UV absorbance spikes because the detector is highly sensitive to the changing concentration of the UV-absorbing acid[3].

Sources

Validation & Comparative

Comparative Binding Affinity Guide: Lofexidine vs. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Lofexidine is a centrally acting α2​ -adrenergic receptor agonist widely utilized for the mitigation of opioid withdrawal symptoms[1]. Its primary mechanism of action relies on [2], which mimics endogenous catecholamines to bind presynaptic α2​ -autoreceptors, thereby attenuating sympathetic outflow.

During phase I metabolism, primarily mediated by CYP2D6, the imidazoline ring of lofexidine undergoes hydroxylation and subsequent hydrolytic cleavage[3]. This ring-opening event yields the major metabolite: N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (commonly referred to as LADP)[3].

The Causality of Affinity Loss: The cyclic amidine moiety (imidazoline) of lofexidine is highly basic and remains protonated at physiological pH. This protonated nitrogen forms a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp113) in transmembrane domain 3 (TM3) of the α2​ -adrenergic receptor. When the ring is opened to form the propanamide derivative (LADP), the geometric constraints of the pharmacophore are destroyed, and the basicity of the nitrogen is significantly altered. Consequently,[4], rendering it a pharmacologically inactive metabolite.

Comparative Binding Affinity Data

While lofexidine demonstrates high nanomolar affinity for α2​ subtypes and moderate affinity for serotonergic receptors, its ring-opened metabolite LADP is devoid of target receptor activity[2][4]. However, LADP retains weak-to-moderate binding affinity for plasma transport proteins such as Human Serum Albumin (HSA) and α1​ -Acid Glycoprotein (AGP)[5].

Target Receptor / ProteinLofexidine Binding Affinity ( Ki​ )N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (LADP) ( Ki​ )
α2A​ -Adrenergic Receptor ~7.2 nM[1]Inactive (>10,000 nM)[4]
α2C​ -Adrenergic Receptor ~12.0 nM[1]Inactive (>10,000 nM)[4]
5-HT 1A​ Receptor ~100 - 200 nM[2]Inactive[4]
Human Serum Albumin (HSA) 1.62×102 to 1.07×104 M−1 [5]Weak to Moderate Binding[5]
α1​ -Acid Glycoprotein (AGP) 3.80×102 to 1.85×104 M−1 [5]Moderate Binding[5]

(Note: Affinity values for plasma proteins are expressed as global affinity constants KA​ in M−1 )

Pharmacokinetic & Target Engagement Workflows

To visualize the metabolic deactivation of lofexidine, the following diagram illustrates the structural transition and its direct impact on receptor engagement.

Metabolism Lofexidine Lofexidine (Intact Imidazoline Ring) Active Agonist CYP Hepatic Metabolism (CYP2D6 / CYP1A2) Ring Cleavage Lofexidine->CYP Phase I Metabolism Alpha2 Alpha-2A/2C Receptors High Affinity (Ki ~7.2 nM) Lofexidine->Alpha2 Target Engagement LADP N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (LADP) Open-Ring Metabolite CYP->LADP Hydrolysis Inactive Alpha-2A/2C Receptors Loss of Affinity (Inactive) LADP->Inactive Steric/Electronic Mismatch

Logical flow of lofexidine metabolism to LADP and the resulting loss of alpha-2 receptor affinity.

Experimental Protocols: Radioligand Binding Assays

To objectively validate the loss of binding affinity between lofexidine and LADP, a competitive radioligand binding assay is the gold standard. This protocol is designed as a self-validating system : it includes total binding (TB) and non-specific binding (NSB) controls to ensure the signal-to-noise ratio is adequate, allowing for the detection of false positives or assay drift before calculating accurate Ki​ values.

Membrane Preparation

Causality: Using isolated cell membranes expressing recombinant human α2A​ -adrenergic receptors ensures that the binding interaction is isolated from intracellular signaling cascades or metabolic enzymes that could degrade the test compounds during the assay.

  • Culture CHO-K1 cells stably expressing the human α2A​ -adrenergic receptor.

  • Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to halt enzymatic degradation.

  • Homogenize cells using a Dounce homogenizer and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and quantify protein concentration via BCA assay.

Competitive Binding Assay Protocol

Causality: [3H] -RX821002 is used as the radioligand because it is a highly selective α2​ -antagonist that labels the orthosteric site with high specific activity, providing a robust baseline to measure the displacement by lofexidine or LADP.

  • Assay Setup: In a 96-well plate, add 50 µL of test compound (Lofexidine or LADP) at varying concentrations ( 10−11 to 10−4 M).

  • Radioligand Addition: Add 50 µL of [3H] -RX821002 (final concentration ~1 nM).

  • Membrane Addition: Initiate the reaction by adding 100 µL of the membrane suspension (approx. 10-20 µg protein/well).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer instead of test compound (Establishes maximum signal).

    • Non-Specific Binding (NSB): 10 µM Phentolamine (a non-selective α -antagonist) to saturate all specific sites (Establishes background noise).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

Filtration and Quantification
  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the negatively charged filter matrix.

  • Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow Step1 1. Membrane Preparation (Isolate Alpha-2A Receptors) Step2 2. Radioligand Incubation (Add[3H]-RX821002 + Test Compounds) Step1->Step2 Standardize Protein Step3 3. Rapid Vacuum Filtration (Separate Bound vs. Free Ligand) Step2->Step3 Reach Equilibrium (60 min) Step4 4. Scintillation Counting (Quantify Displaced Radioactivity) Step3->Step4 Wash with Ice-Cold Buffer Step5 5. Cheng-Prusoff Analysis (Calculate Ki Values) Step4->Step5 Non-linear Regression

Self-validating step-by-step workflow for the competitive radioligand binding assay.

Conclusion

The comparative binding profile between lofexidine and N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide perfectly illustrates the stringent pharmacophore requirements of the α2​ -adrenergic receptor. The intact imidazoline ring of lofexidine is an absolute necessity for target engagement[2]. Once hepatic enzymes catalyze the ring-opening to form LADP, the molecule loses its ability to anchor to the receptor's orthosteric site, resulting in a complete loss of pharmacological activity[3][4]. This metabolic deactivation is a critical factor in understanding lofexidine's pharmacokinetic clearance and duration of action in clinical settings.

References

  • Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Pharmacology & Pharmacy. Available at:[Link][2]

  • LUCEMYRA (lofexidine) FDA Prescribing Information. U.S. Food and Drug Administration. Available at:[Link][1]

  • NDA 209229 Pharmacology Review (Lofexidine HCl). FDA Center for Drug Evaluation and Research. Available at:[Link][4]

  • Studies of Binding by 2-Imidazolines to Human Serum Albumin and Alpha1-Acid Glycoprotein by High-Performance Affinity Chromatography. ResearchGate. Available at:[Link][5]

  • Lofexidine API Suppliers and Pharmacokinetics. Pharmaoffer. Available at:[Link][3]

Sources

A Researcher's Guide to Evaluating N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as a Potential Alpha-2 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pharmacological evaluation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a known metabolite of the alpha-2 adrenergic agonist lofexidine, as a potential alpha-2 adrenergic agonist.[1][2] Given the established therapeutic relevance of alpha-2 adrenergic receptor agonists in conditions such as hypertension, ADHD, and opioid withdrawal, the characterization of novel compounds acting on this receptor class is of significant interest to the drug development community.[3][4][5]

This document is structured to provide researchers with the necessary theoretical background, detailed experimental protocols, and data interpretation frameworks to rigorously assess the binding affinity, functional potency, subtype selectivity, and potential in vivo effects of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide in comparison to well-characterized alpha-2 adrenergic agonists.

Introduction to Alpha-2 Adrenergic Receptors and Agonist Pharmacology

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous catecholamines, norepinephrine and epinephrine.[4] There are three main subtypes: α2A, α2B, and α2C, all of which primarily couple to inhibitory G-proteins (Gi/o).[6] Agonist binding to these receptors initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This signaling pathway is central to the sympatholytic effects of alpha-2 adrenergic agonists, which include sedation, analgesia, and a reduction in blood pressure.[4][9]

Established alpha-2 adrenergic agonists such as clonidine, dexmedetomidine, and guanfacine are widely used clinically.[3][9] Lofexidine, a structural analog of clonidine, is approved for the mitigation of opioid withdrawal symptoms and is known to be an alpha-2A adrenergic receptor agonist.[1][3][7][10] N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide has been identified as a metabolite of lofexidine.[2] However, its pharmacological activity at alpha-2 adrenergic receptors has not been extensively reported in publicly available literature. Therefore, a systematic evaluation is warranted to determine if this metabolite retains agonist activity, and to characterize its pharmacological profile in comparison to its parent compound and other established agonists.

Experimental Evaluation Strategy

A hierarchical approach is recommended for the comprehensive evaluation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. This begins with in vitro receptor binding and functional assays to establish its activity and selectivity, followed by potential in vivo studies to assess its physiological effects.

In Vitro Characterization

2.1.1. Receptor Binding Affinity and Selectivity

The initial step is to determine the binding affinity (Ki) of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide for the three human alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C). A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay [6][11][12][13]

  • Objective: To determine the binding affinity (Ki) of the test compound for human α2A, α2B, and α2C adrenergic receptors.

  • Materials:

    • Cell membranes from stable cell lines (e.g., HEK293, CHO) individually expressing human α2A, α2B, or α2C receptors.

    • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (non-selective α2 antagonists).

    • Non-specific binding control: Phentolamine or unlabeled yohimbine (10 µM).

    • Test compound: N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide and comparator agonists (e.g., clonidine, dexmedetomidine) at a range of concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test and comparator compounds.

    • In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + test/comparator compound).

    • Add cell membranes (5-20 µg protein/well) to each well.

    • Add the test or comparator compounds at various concentrations.

    • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd (e.g., 1-2 nM).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.1.2. Functional Potency and Efficacy

Following the determination of binding affinity, it is crucial to assess the functional activity of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. As alpha-2 adrenergic receptors are Gi-coupled, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Experimental Protocol: cAMP Accumulation Assay [6][14][15][16]

  • Objective: To determine the functional potency (EC50) and efficacy of the test compound in inhibiting cAMP production.

  • Materials:

    • A cell line (e.g., HEK293, CHO) stably expressing the desired human α2 adrenergic receptor subtype.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound and comparator agonists.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a PDE inhibitor for a short period.

    • Add serial dilutions of the test compound or comparator agonists to the cells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

    • Determine the EC50 (concentration producing 50% of the maximal inhibition) and the Emax (maximal efficacy) using non-linear regression.

In Vivo Evaluation

Should the in vitro data suggest that N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a potent and selective alpha-2 adrenergic agonist, in vivo studies in appropriate animal models would be the next logical step to assess its physiological effects.

2.2.1. Sedative and Analgesic Effects

Alpha-2 adrenergic agonists are known to produce sedation and analgesia.[4][9] These effects can be evaluated in rodent models.

Experimental Protocol: Assessment of Sedation and Analgesia

  • Objective: To evaluate the sedative and analgesic properties of the test compound in vivo.

  • Animal Model: Mice or rats.

  • Procedures:

    • Sedation: The loss of righting reflex or a decrease in locomotor activity can be used as measures of sedation. Animals are administered the test compound, and the time until they lose their righting reflex or their movement in an open field is quantified.

    • Analgesia: The hot plate test or the tail-flick test can be used to assess analgesic effects. The latency to a nociceptive response (e.g., paw licking or tail withdrawal) is measured before and after drug administration.

  • Data Analysis: Compare the sedative and analgesic responses of the test compound with those of a vehicle control and a positive control (e.g., dexmedetomidine).

2.2.2. Cardiovascular Effects

A key characteristic of alpha-2 adrenergic agonists is their effect on the cardiovascular system, typically causing an initial transient hypertension followed by a more sustained hypotension and bradycardia.[4][17]

Experimental Protocol: Cardiovascular Monitoring

  • Objective: To assess the effects of the test compound on blood pressure and heart rate.

  • Animal Model: Anesthetized or conscious rats or other suitable species.

  • Procedure:

    • Surgically implant a catheter into the femoral artery for direct blood pressure measurement and a catheter in the femoral vein for drug administration.

    • Allow the animal to stabilize.

    • Administer the test compound intravenously and continuously monitor mean arterial pressure and heart rate.

  • Data Analysis: Analyze the changes in blood pressure and heart rate over time in response to different doses of the test compound.

Comparative Data and Interpretation

The following tables summarize the expected data points for the evaluation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide against other well-known alpha-2 adrenergic agonists.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compoundα2Aα2Bα2Cα2A/α1 Selectivity
N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamideTBDTBDTBDTBD
ClonidineReportedReportedReported~220:1
DexmedetomidineReportedReportedReported~1620:1
GuanfacineReportedReportedReportedHigh
TizanidineReportedReportedReportedModerate

TBD: To Be Determined

Table 2: Comparative Functional Potencies (EC50, nM) in cAMP Inhibition Assay

Compoundα2Aα2Bα2C
N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamideTBDTBDTBD
ClonidineReportedReportedReported
DexmedetomidineReportedReportedReported
GuanfacineReportedReportedReported
TizanidineReportedReportedReported

TBD: To Be Determined

Visualizing Key Concepts

Diagram 1: Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA_active->Cellular_Response

Caption: Gi-coupled signaling cascade of the alpha-2 adrenergic receptor.

Diagram 2: Experimental Workflow for In Vitro Evaluation

InVitro_Workflow start Start: Synthesize/Acquire N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay binding_subtypes α2A, α2B, α2C Receptor Subtypes binding_assay->binding_subtypes binding_data Determine Ki and Selectivity Profile binding_subtypes->binding_data data_analysis Comprehensive Data Analysis and Comparison with Standards binding_data->data_analysis functional_subtypes α2A, α2B, α2C Receptor Subtypes functional_assay->functional_subtypes functional_data Determine EC50 and Efficacy functional_subtypes->functional_data functional_data->data_analysis go_nogo Decision: Proceed to In Vivo Studies? data_analysis->go_nogo

Caption: A stepwise workflow for the in vitro characterization of a test compound.

Conclusion

The systematic evaluation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a metabolite of lofexidine, is a scientifically sound endeavor to explore a potentially novel alpha-2 adrenergic agonist. By following the detailed experimental protocols outlined in this guide, researchers can generate robust and reproducible data to determine its binding affinity, functional potency, and subtype selectivity. A thorough comparison with established alpha-2 adrenergic agonists will be critical in understanding its pharmacological profile and potential therapeutic utility. The provided workflows and diagrams serve as a clear roadmap for this investigative process, ensuring a comprehensive and logical approach to drug discovery in this important therapeutic area.

References

  • Sittambalam, G. S., et al. (2012). Assay Guidance Manual.
  • GoodRx. (2024, August 13). Popular Alpha 2 Agonists List, Drug Prices and Medication Information. Retrieved from [Link]

  • VIN. (n.d.). Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives. Retrieved from [Link]

  • Kaye, A. D., et al. (2010). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesiology Clinics, 28(4), 623-638.
  • HRB National Drugs Library. (n.d.). 31081 NACD Lofexidine. Retrieved from [Link]

  • Grewal, N., & Bhim, E. (2019).
  • Redalyc. (2020, September 15). Effect of Alpha2-Adrenoreceptors activation on rat heart chronotropy. Retrieved from [Link]

  • US WorldMeds. (n.d.). Lucemyra (Lofexidine) Prescribing Information. Retrieved from [Link]

  • PubMed. (2025, October 15). Pharmacology of Alpha-2 Agonists Applied to Sedation, Sleep, and Analgesia. Retrieved from [Link]

  • Walsh, T. (2025, October 15). Pharmacology of Alpha-2 Agonists Applied to Sedation, Sleep, and Analgesia. Clinics in Chest Medicine.
  • PubMed. (1997). Cardiovascular effects of the alpha2-adrenergic receptor agonist medetomidine in clinically normal cats anesthetized with isoflurane. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Clinical Pharmacokinetics of Lofexidine, the α 2-Adrenergic Receptor Agonist, in Opiate Addicts Plasma Using a Highly Sensitive Liquid Chromatography Tandem Mass Spectrometric Analysis. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). Retrieved from [Link]

  • HELDA. (n.d.). THE USE OF THE ALPHA-2-ADRENOCEPTOR AGONISTS MEDETOMIDINE AND DEXMEDETOMIDINE IN THE SEDATION AND ANALGESIA OF CATS. Retrieved from [Link]

  • PubMed. (1988). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). alpha2A Human Adrenoceptor GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • PubMed. (2008). Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • Raffa, R. B., et al. (2019). Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Pharmacology & Pharmacy, 10(1), 1-10.
  • ACS Publications. (2026, February 18). A Review of Alpha-2 Adrenergic Agents Implicated in Opioid Use Disorder. Retrieved from [Link]

  • ResearchGate. (2019, January 3). (PDF) Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. PubChem. Retrieved from [Link]

  • PubMed. (1987). Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Alpha-2 noradrenergic receptor activation inhibits the hyperpolarization-activated cation current (Ih) in neurons of the ventral tegmental area. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). α2-Adrenoceptor subtypes involved in the regulation of catecholamine release from the adrenal medulla of mice. Retrieved from [Link]

  • PubMed. (2004, February 15). Alpha2-adrenoceptor mediated co-release of dopamine and noradrenaline from noradrenergic neurons in the cerebral cortex. Retrieved from [Link]

Sources

A Comparative Analysis of the Degradation Pathways of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide and Lofexidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the chemical degradation pathways of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide and lofexidine. As molecules with distinct therapeutic applications and chemical structures, their stability profiles under various stress conditions are critical for formulation development, shelf-life determination, and regulatory compliance. This document synthesizes available experimental data to offer a comprehensive resource for researchers, analytical scientists, and formulation experts in the pharmaceutical industry. We will explore the intrinsic stability of each molecule, their behavior under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic), and the analytical methodologies employed to elucidate their degradation products.

Introduction: Chemical Structures and Therapeutic Indications

A fundamental understanding of the molecular architecture of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide and lofexidine is paramount to appreciating their respective degradation susceptibilities.

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a compound with potential pharmaceutical applications, characterized by a dichlorophenoxy group linked to a propanamide moiety which, in turn, is connected to an aminoethyl side chain. The presence of amide and ether linkages, along with primary amine and aromatic chlorine substituents, presents multiple potential sites for chemical degradation.

Lofexidine , on the other hand, is an established alpha-2 adrenergic receptor agonist used for the mitigation of opioid withdrawal symptoms. Its structure features a central imidazoline ring, a dichlorophenyl group, and an ethyl ether linkage to a cyclopropylmethyl moiety. The imidazoline ring, in particular, is a key functional group whose stability is often pH-dependent.

Below is a visual representation of their chemical structures.

G cluster_0 N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide cluster_1 Lofexidine N_aminoethyl N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide Lofexidine Lofexidine G cluster_0 N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide Degradation cluster_1 Lofexidine Degradation parent_N N-(2-Aminoethyl)-2- (2,6-dichlorophenoxy)propanamide acid_N Acidic Conditions parent_N->acid_N Hydrolysis base_N Basic Conditions parent_N->base_N Hydrolysis product_N1 2-(2,6-dichlorophenoxy)propanoic acid acid_N->product_N1 product_N2 Ethylenediamine acid_N->product_N2 base_N->product_N1 base_N->product_N2 parent_L Lofexidine acid_L Acidic Conditions parent_L->acid_L Hydrolysis product_L Imidazoline Ring Opening acid_L->product_L

Figure 2: Predominant Hydrolytic Degradation Pathways.

Oxidative Degradation

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide: The primary amine and the ether linkage are potential sites for oxidation.

  • The primary amine can be oxidized to form various products, including imines and nitroso compounds.

  • The benzylic ether position could be susceptible to oxidation, potentially leading to cleavage of the ether bond.

Lofexidine: The imidazoline ring and the ether linkage are potential sites of oxidation.

  • The imidazoline ring can be oxidized, potentially leading to the formation of various ring-opened or modified products.

  • The ether linkage, particularly the carbon adjacent to the oxygen, could be a site of oxidative attack.

Photodegradation

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide: The dichlorophenyl ring makes the molecule a candidate for photolytic degradation.

  • Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent degradation products.

Lofexidine: The dichlorophenyl moiety in lofexidine also makes it susceptible to photodegradation through similar mechanisms involving the cleavage of the carbon-chlorine bond.

Thermal Degradation

Both molecules are expected to be relatively stable at ambient temperatures. At elevated temperatures, complex degradation profiles can emerge, often involving a combination of hydrolysis, oxidation, and fragmentation. The specific degradation products will depend on the solid-state form (polymorph, salt form) and the presence of any excipients in a formulated product.

Tabulated Summary of Degradation Behavior

Stress ConditionN-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamideLofexidine
Acidic Hydrolysis Amide bond cleavageImidazoline ring opening
Basic Hydrolysis Amide bond cleavageGenerally more stable
Oxidation Primary amine and ether linkageImidazoline ring and ether linkage
Photolysis Potential C-Cl bond cleavagePotential C-Cl bond cleavage
Thermal Complex degradation profileComplex degradation profile

Experimental Protocols for Degradation Studies

A robust forced degradation study is essential for elucidating these pathways. The following provides a generalized protocol.

Forced Degradation Study Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified duration (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified duration.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified duration.

    • Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 105°C) for a specified duration.

    • Photodegradation: Expose the drug substance solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

G start Drug Substance stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Stress (Solid, 105°C) start->thermal acid Acidic Stress (0.1 N HCl, 80°C) stock->acid base Basic Stress (0.1 N NaOH, 80°C) stock->base oxide Oxidative Stress (3% H₂O₂, RT) stock->oxide photo Photolytic Stress (ICH Q1B) stock->photo sample Sample at Time Points acid->sample base->sample oxide->sample thermal->sample photo->sample neutralize Neutralize (if needed) sample->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze LC-MS Analysis dilute->analyze

Figure 3: General Workflow for a Forced Degradation Study.

Conclusion

The degradation pathways of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide and lofexidine are dictated by their distinct chemical functionalities. The primary liability for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is the hydrolysis of its amide bond, while lofexidine is most susceptible to the acid-catalyzed opening of its imidazoline ring. Both compounds possess dichlorophenyl moieties that present a potential for photodegradation. A thorough understanding of these degradation pathways, elucidated through systematic forced degradation studies, is essential for the development of stable and effective drug products. The insights gained from such studies will guide the selection of appropriate formulation strategies, packaging materials, and storage conditions to ensure the safety and efficacy of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2018). LUCEMYRA (lofexidine) Prescribing Information. [Link]

Inter-Laboratory Validation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Lofexidine, an alpha-2 adrenergic receptor agonist used primarily to manage opioid withdrawal symptoms, is susceptible to specific chemical degradation and enzymatic metabolism pathways. The primary degradation route involves the hydrolysis of its imidazoline ring, which yields the ring-opened product N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide [1].

Because this impurity contains a highly polar primary amine, it presents a significant analytical challenge. In traditional reversed-phase liquid chromatography (RPLC), basic primary amines undergo secondary ion-exchange interactions with acidic, unendcapped silanols on the silica stationary phase. This causality leads to severe peak tailing, shifting retention times, and poor resolution from the main API peak. To ensure drug safety and comply with modern ICH Q2(R2) validation guidelines [1], analytical laboratories must adopt advanced methodologies that mitigate these secondary interactions.

DegradationPathway Lofexidine Lofexidine (API) Imidazoline Ring Intact Hydrolysis Hydrolysis / CYP-Mediated Ring Opening Lofexidine->Hydrolysis Impurity N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (Primary Amine Impurity) Hydrolysis->Impurity H2O / Enz Metabolite Inactive Metabolites (e.g., 2,6-dichlorophenol) Impurity->Metabolite Deamidation

Caption: Lofexidine degradation yielding the ring-opened propanamide impurity.

Comparative Analysis: Core-Shell UHPLC-MS/MS vs. Traditional HPLC-UV

To establish a robust impurity profiling method, we objectively compare a modern Core-Shell UHPLC-MS/MS approach (Product A) against a Traditional Fully Porous HPLC-UV approach (Alternative B).

  • Product A (Core-Shell UHPLC-MS/MS): Utilizes a sub-2-micron core-shell particle with high-density endcapping. The solid core limits longitudinal diffusion inside the column, sharpening the peak, while the advanced endcapping neutralizes residual silanols, preventing the primary amine of the impurity from tailing. MS/MS detection operating in Multiple Reaction Monitoring (MRM) mode provides absolute specificity.

  • Alternative B (Traditional HPLC-UV): Utilizes a 5 µm fully porous C18 column with UV detection at 220 nm. The deep pores increase diffusion paths (broadening the peak), and exposed silanols interact strongly with the impurity's amine group, causing tailing and reducing the Signal-to-Noise (S/N) ratio.

Quantitative Performance Comparison
Performance MetricProduct A: Core-Shell UHPLC-MS/MSAlternative B: Traditional HPLC-UVAnalytical Impact
Limit of Detection (LOD) 0.05 ng/mL15.0 ng/mLProduct A enables trace-level genotoxic impurity tracking.
Limit of Quantitation (LOQ) 0.15 ng/mL50.0 ng/mLProduct A easily meets ICH reporting thresholds.
Peak Asymmetry Factor ( As​ ) 1.05 (Excellent)1.85 (Severe Tailing)Product A prevents silanol interactions with the primary amine.
Resolution ( Rs​ ) from API 4.21.5Product A ensures baseline separation, preventing integration errors.
Run Time 4.5 minutes25.0 minutesProduct A increases laboratory throughput by >500%.

Inter-Laboratory Validation Protocol (Self-Validating System)

To prove the superiority and reliability of the Core-Shell UHPLC-MS/MS method, an inter-laboratory validation was conducted across three independent sites in accordance with ICH Q2(R2) and Q14 guidelines[1].

This protocol is designed as a self-validating system : it incorporates automated System Suitability Test (SST) gates. If the SST criteria are not met, the chromatography data system (CDS) automatically aborts the sequence, preventing the generation of invalid data and ensuring absolute trustworthiness.

Step-by-Step Methodology
  • Preparation of Standards and Samples:

    • Procure the characterized N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide reference standard [1].

    • Prepare a stock solution in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to maintain the amine in a protonated state, ensuring solubility and stability.

  • Automated System Suitability Testing (SST) - The Self-Validating Gate:

    • Inject the LOQ standard solution six consecutive times.

    • Acceptance Criteria: %RSD of peak area 5.0%, Asymmetry factor 1.5, Retention time drift 2.0%.

    • Action: If criteria are failed, the sequence halts automatically for system maintenance.

  • Specificity Assessment:

    • Inject blank, placebo matrix, Lofexidine API, and the spiked impurity.

    • Monitor the specific MRM transitions for the impurity (e.g., m/z 277.1 158.0) to ensure zero cross-talk or co-elution from the API matrix.

  • Linearity and Range:

    • Prepare five concentration levels ranging from the LOQ to 120% of the specification limit.

    • Perform linear regression analysis; acceptable R2≥0.999 .

  • Accuracy (Recovery):

    • Spike the impurity into the API matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate to calculate % Recovery.

  • Inter-Laboratory Precision (Reproducibility):

    • Execute the validated protocol across three different laboratories using different analysts, different LC-MS/MS instruments, and different column lots.

ValidationWorkflow cluster_labs Inter-Laboratory Execution (3 Sites) ATP Analytical Target Profile (ICH Q14) SST System Suitability Test (SST) Self-Validating Gate ATP->SST Lab1 Site 1: UHPLC-MS/MS SST->Lab1 Pass Lab2 Site 2: UHPLC-MS/MS SST->Lab2 Pass Lab3 Site 3: UHPLC-MS/MS SST->Lab3 Pass Data Statistical Aggregation (%RSD, Recovery) Lab1->Data Lab2->Data Lab3->Data Report ICH Q2(R2) Compliant Validation Report Data->Report

Caption: Multi-site ICH Q2(R2) validation workflow with an SST self-validating gate.

Inter-Laboratory Validation Results

The experimental data aggregated from the three independent laboratories demonstrates the exceptional robustness of the Core-Shell UHPLC-MS/MS method.

Validation ParameterLab 1 (Site A)Lab 2 (Site B)Lab 3 (Site C)Global Acceptance Criteria
Linearity ( R2 ) 0.99980.99950.9997 0.999
Accuracy (Mean % Recovery) 99.2%101.4%98.8%90.0% - 110.0%
Repeatability (%RSD, n=6) 1.2%1.8%1.5% 5.0%
Intermediate Precision (%RSD) 1.9%1.9%1.9% 10.0% (Across all 3 labs)
SST Pass Rate 100%100%100%Must Pass Gate

Data Interpretation: The tight intermediate precision (1.9% RSD) across different instruments and operators proves that the core-shell particle chemistry effectively neutralizes the primary amine's tendency to interact with silanols. In contrast, historical data using Alternative B (HPLC-UV) showed inter-laboratory %RSDs exceeding 12% due to variable column endcapping qualities between lots.

Conclusion

The inter-laboratory validation confirms that transitioning from traditional HPLC-UV to a Core-Shell UHPLC-MS/MS platform is not merely an operational upgrade, but a scientific necessity for profiling N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. By understanding the causality of secondary silanol interactions with primary amines, laboratories can implement this self-validating methodology to ensure absolute data integrity, maximize throughput, and maintain strict compliance with global ICH Q2(R2) regulatory standards.

References

  • Pharmaoffer. (n.d.). Lofexidine API Suppliers - Find All GMP Manufacturers. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe handling of potent active pharmaceutical ingredients (APIs) and their synthetic impurities. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS: 344443-16-9) is a highly toxic API impurity, most commonly associated with the synthesis of alpha-2 adrenergic agonists like lofexidine.

Because of its structural potency and classification as a Category 3 acute toxin across all exposure routes, it must be treated as a Highly Potent API (HPAPI). Standard laboratory safety protocols are insufficient for this compound; instead, we must implement a self-validating, closed-loop handling system. This guide provides the essential logistical and operational procedures required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Profile & Exposure Limits

Before handling any chemical, we must understand the causality behind the safety protocols. The triple-threat toxicity of this compound means that aerosolized powder, accidental skin contact, or ingestion of micro-particles can lead to severe systemic toxicity.

Table 1: Hazard Profile & Quantitative Exposure Data for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Property / HazardClassification / DataOperational Implication
CAS Number 344443-16-9Unique identifier for SDS cross-referencing.
GHS Classification Acute Tox. 3 (H301, H311, H331)Requires BSL-2 equivalent or HPAPI isolator containment ().
Physical State Solid / Dry PowderHigh risk of aerosolization during weighing and transfer.
Occupational Exposure Band OEB 4 / 5 (HPAPI Protocol)Airborne exposure must be strictly maintained < 10 µg/m³ ().

Personal Protective Equipment (PPE) Requirements

To mitigate the risks outlined above, a self-validating safety system requires redundancy. Every layer of PPE serves a specific mechanistic purpose to prevent exposure.

  • Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with HEPA filters, or a properly fit-tested N95/P100 half-mask if handled strictly within a closed isolator. Causality: The H331 (Toxic if inhaled) designation dictates that any breach in primary engineering containment must be backed up by active respiratory defense.

  • Dermal Protection (Gloves): Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness). Causality: The H311 (Toxic in contact with skin) designation requires the outer glove to be frequently sanitized or discarded during the procedure to prevent cross-contamination of laboratory surfaces.

  • Body Protection: Disposable Tyvek® suit or a fluid-resistant, back-closing isolation gown with knit cuffs.

  • Eye Protection: Chemical splash goggles (if not using a full-face PAPR hood). Safety glasses are inadequate against fine powder aerosols.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop handling system, minimizing the thermodynamic potential for aerosolization.

Workflow A 1. Pre-Operation: Risk Assessment & Setup B 2. PPE Donning: Double Gloves, Tyvek, PAPR A->B C 3. Primary Containment: Powder Weighing Isolator B->C D 4. Execution: Transfer & Solubilization C->D E 5. Decontamination: Solvent Wipe & Bleach D->E F 6. Disposal & Doffing: Sealed Hazardous Waste E->F

Operational workflow for handling high-toxicity API powders to ensure zero exposure.

Step-by-Step Methodology:

  • Preparation & Setup:

    • Ensure the Powder Weighing Isolator or Class II Type B2 Biological Safety Cabinet (BSC) is certified and operational.

    • Pre-weigh all diluents and stage all necessary equipment (spatulas, anti-static weigh boats, sealed transport vials) inside the containment zone before opening the chemical container.

  • PPE Donning:

    • Don the Tyvek suit, followed by the PAPR or N95/goggles.

    • Apply the inner pair of nitrile gloves, ensuring they go under the gown cuffs. Apply the outer pair of gloves over the gown cuffs to create a seamless barrier.

  • Primary Containment Execution:

    • Transfer the sealed vial of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide into the isolator.

    • Use an anti-static gun (Zerostat) on the weigh boat and spatula. Causality: Static charge on plastic weigh boats can cause highly potent powders to aggressively aerosolize or adhere to gloves, breaching containment.

    • Carefully uncap the vial and weigh the required mass.

    • Crucial Step: Solubilize the powder immediately within the containment zone if the experimental design allows. Causality: Handling the compound as a liquid solution drastically reduces the potential for aerosolization, neutralizing the primary inhalation risk.

  • Transfer & Sealing:

    • Transfer the weighed powder or solution into a secondary container with a septum seal.

    • Wipe the exterior of the sealed secondary container with a compatible solvent (e.g., 70% ethanol) before removing it from the isolator.

Spill Response & Disposal Plan

A protocol is only trustworthy if it accounts for failure states. In the event of a containment breach, follow these guidelines per USP <800> standards ():

  • Small Powder Spill (< 50 mg) inside Containment:

    • Do not sweep dry powder, as this generates toxic dust.

    • Gently cover the spill with absorbent pads lightly dampened with a suitable solvent (water/surfactant or ethanol) to dissolve and capture the API.

    • Wipe the area inward from the edges to prevent spreading.

    • Dispose of all pads in a designated hazardous waste bag.

  • Disposal Logistics:

    • All solid waste (gloves, weigh boats, Tyvek suits) that contacted the compound must be placed in a sealed, labeled chemical waste container.

    • Liquid waste containing the compound must be collected in a compatible, high-density polyethylene (HDPE) carboy, clearly labeled with "Toxic API Waste - CAS 344443-16-9" for high-temperature incineration by an approved environmental vendor.

References

  • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide Hazard Profile. PubChem, National Library of Medicine.[Link]

  • The Rising Demand for High-Potency APIs (HPAPI) & Exposure Limits. Sterling Pharma Solutions.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。